Copper(2+), bis(ethylenediamine)-, ion
Description
Significance of Chelation in Copper(II) Complex Systems
Chelation is a critical concept in coordination chemistry, referring to the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal ion. The resulting complex, known as a chelate, exhibits enhanced stability compared to complexes with monodentate ligands. This increased stability is known as the chelate effect. In the case of the bis(ethylenediamine)copper(II) ion, the bidentate nature of the ethylenediamine (B42938) ligand leads to the formation of stable five-membered chelate rings. ontosight.ai
The chelate effect is primarily an entropic phenomenon. When a bidentate ligand like ethylenediamine replaces two monodentate ligands (for instance, two ammonia (B1221849) molecules), the number of free molecules in the solution increases, leading to a positive change in entropy and a more negative Gibbs free energy change for the reaction, thus favoring the formation of the chelate. This thermodynamic stabilization is a key reason for the prevalence and stability of chelated copper(II) complexes in various chemical and biological systems.
Furthermore, chelation significantly influences the properties of the metal ion. Coordination with ligands like ethylenediamine can alter the redox potential of the copper(II) ion and enhance its lipophilicity. jocpr.com The delocalization of π electrons over the entire chelate ring can also contribute to the stability of the complex. jocpr.com The robust nature of these chelated structures makes them important in applications ranging from catalysis to the development of new materials. ontosight.ai
Historical Context and Evolution of Research on [Cu(en)₂]²⁺
Research into the bis(ethylenediamine)copper(II) ion and related complexes has a long history, evolving from early synthetic and structural studies to more detailed investigations of its spectroscopic, magnetic, and kinetic properties. Early work focused on the synthesis and characterization of various salts of the [Cu(en)₂]²⁺ cation, establishing its fundamental coordination chemistry.
Spectroscopic studies, including electronic and infrared spectroscopy, have been employed to probe the electronic structure and bonding within the complex. rsc.org These investigations have helped to assign the electronic transitions responsible for the characteristic color of the complex and to identify the vibrational modes associated with the copper-nitrogen bonds. More recent research has explored the kinetic aspects of [Cu(en)₂]²⁺ formation and its interactions in different environments, such as on clay surfaces. rsc.orgacs.org The ongoing study of this seemingly simple coordination complex continues to provide fundamental insights into the broader field of inorganic chemistry.
Detailed Research Findings
The extensive research on the bis(ethylenediamine)copper(II) ion has yielded a wealth of data regarding its structural and spectroscopic properties.
Structural Parameters of [Cu(en)₂]²⁺ Complexes
X-ray diffraction studies have provided precise measurements of the bond lengths and angles within the [Cu(en)₂]²⁺ cation in various crystalline environments. The coordination geometry is typically a tetragonally distorted octahedron. researchgate.net
| Parameter | [Cu(en)₂(H₂O)₂]²⁺ | [Cu(en)₂]²⁺ in [Cu(C₄H₁₆N₄)][Ni(CN)₄] |
| Cu-N Bond Lengths (Å) | 2.0211(7) - 2.0439(7) | 1.997(3) - 2.001(3) |
| Cu-O Bond Length (Å) | (axial) Not specified in source | N/A |
| N-Cu-N Bond Angles (°) | 84.85(4) - 176.00(3) | Not specified in source |
| N-Cu-O Bond Angles (°) | 87.86(2) - 94.25(2) | N/A |
| Data sourced from references researchgate.netresearchgate.net. |
Spectroscopic Data for [Cu(en)₂]²⁺ Complexes
Spectroscopic analysis has been crucial in understanding the electronic structure and vibrational modes of the bis(ethylenediamine)copper(II) ion.
| Spectroscopic Technique | Observed Features | Reference |
| Electronic Spectra | Three transitions assigned in D₄h symmetry: ²A₁g ← ²B₁g, ²B₂g ← ²B₁g, and ²E_g ← ²B₁g | rsc.org |
| Infrared (IR) Spectra | Used to identify the presence of weakly coordinated polyanions in the axial positions. | rsc.org |
| Raman Spectra (cm⁻¹) | 245, 303, 392, 477, 483, 564, 833, 891, 953, 1018, 1050, 1063, 1096, 1140, 1205, 1284, 1300, 1328, 1370, 1400, 1416, 1442, 1464, 1580, 2896, 2948 (very strong), 2992, 3160, 3239, 3275 | tandfonline.com |
| FTIR Spectra (cm⁻¹) | 469 (sharp), 564, 835, 900, 943, 998, 1052, 1110, 1210, 1402, 2895, 2958 | tandfonline.com |
Kinetic Data for the Formation of [Cu(en)₂]²⁺
The kinetics of the formation of the bis(ethylenediamine)copper(II) complex have been studied using temperature-jump methods. The rate constants for the reaction of copper(II) with both the neutral and protonated forms of ethylenediamine have been determined. rsc.org
| Reaction | Rate Constant (k) at 25°C, Ionic Strength 0.1 M |
| (Cu enₙ₋₁)²⁺ + en → Cu enₙ | k₁ = (3.8 ± 1.6) × 10⁹ L·mol⁻¹·s⁻¹ |
| (Cu enₙ₋₁)²⁺ + (H en)⁺ → Cu enₙ + H⁺ | k'₁ = (1.4 ± 0.3) × 10⁵ L·mol⁻¹·s⁻¹ |
| Data for n=1. Sourced from reference rsc.org. |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
copper;2-azanidylethylazanide | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H6N2.Cu/c2*3-1-2-4;/h2*3-4H,1-2H2;/q2*-2;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOYYUYNOGNSLTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[NH-])[NH-].C(C[NH-])[NH-].[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12CuN4-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Purple liquid with an ammoniacal odor; [HSDB] Bluish liquid with an amine-like odor; [MSDSonline] | |
| Record name | Cupriethylenediamine | |
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Color/Form |
Purple liquid | |
CAS No. |
13426-91-0 | |
| Record name | Cupriethylenediamine | |
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| Record name | Copper(2+), bis(1,2-ethanediamine-κN1,κN2)-, (SP-4-1) | |
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| Record name | CUPRIETHYLENEDIAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
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Synthetic Methodologies and Advanced Preparation Techniques for Bis Ethylenediamine Copper Ii Ion Complexes
Conventional Solution-Based Synthesis
Conventional synthesis in solution remains a fundamental and widely practiced method for preparing bis(ethylenediamine)copper(II) complexes. This approach typically involves the reaction of a soluble copper(II) salt with ethylenediamine (B42938) in a suitable solvent. The precise control of reaction parameters is crucial for achieving high yields and desired product characteristics.
Optimization of pH and Ligand Stoichiometry for Complex Formation
The formation of the bis(ethylenediamine)copper(II) complex is highly dependent on the pH of the reaction medium. The synthesis is typically optimized at a neutral to slightly basic pH. For instance, in the synthesis of a related copper(II) ethylenediamine and tryptophan complex, a 1 mol·L⁻¹ NaOH solution is added to adjust the mixture to a pH of 7. This adjustment is critical because ethylenediamine is a base and can be protonated in acidic conditions, which would inhibit its ability to act as a ligand. homescience.net Maintaining a neutral or alkaline environment ensures the availability of the deprotonated, nucleophilic amine groups for coordination with the copper(II) ion.
The stoichiometry of the reactants is also a key factor. The complex formation involves the coordination of two bidentate ethylenediamine ligands to a central copper(II) ion. study.com Therefore, a molar ratio of at least 2:1 of ethylenediamine to the copper(II) salt is required. Studies on the kinetics of complex formation have investigated the stepwise reactions where both the neutral ethylenediamine (en) and the singly protonated form (Hen⁺) react with the copper ion to form [Cu(en)]²⁺ and subsequently [Cu(en)₂]²⁺. rsc.org
Influence of Anions on Crystallization and Stability
The choice of the copper(II) salt, and therefore the counter-anion, plays a significant role in the crystallization process and the stability of the resulting complex. Different anions can lead to the formation of distinct crystal lattices and can also influence the coordination geometry of the complex. For example, beautiful glistening purple crystals of bis(ethylenediamine)copper(II) nitrate (B79036), Cu(en)₂₂, can be synthesized by reacting a copper nitrate solution with ethylenediamine. youtube.com Similarly, the use of copper(II) perchlorate, prepared by dissolving copper(II) oxide in perchloric acid, yields the corresponding perchlorate salt of the complex. homescience.net The nature of the anion can affect the solubility and energetic properties of the final compound. homescience.net The interaction between various factors, including the stoichiometric metal-to-ligand ratio and the specific halide or other anion used, has been shown to influence the structural motifs of the resulting coordination polymers. researchgate.net
Electrochemical Synthesis Approaches
Electrochemical methods provide a high-purity, efficient, and direct route for the synthesis of copper-ethylenediamine complexes, often allowing for the formation of novel structures that are not accessible through conventional means.
Direct Electrosynthesis from Metallic Copper Anodes
A powerful technique for preparing these complexes involves the direct electrochemical dissolution of a sacrificial copper anode in a solution containing ethylenediamine. researchgate.netnih.gov This method is praised for its simplicity, high current efficiency, purity, and high electrolysis yield. nih.gov In a typical setup, a copper anode and a platinum cathode are placed in an undivided cell containing a solution of ethylenediamine and a supporting electrolyte, such as tetraethylammonium perchlorate (TEAP), in a solvent like acetonitrile. nih.gov Applying a constant potential to the copper anode leads to its oxidation and dissolution, releasing copper ions directly into the solution where they can react with the ethylenediamine ligand present. nih.gov
Table 1: Parameters for Electrosynthesis of a Copper-Ethylenediamine Complex
| Parameter | Value / Compound |
|---|---|
| Anode | Metallic Copper |
| Cathode | Platinum |
| Ligand | Ethylenediamine (0.5 mmol) |
| Solvent | Acetonitrile (50 mL) |
| Supporting Electrolyte | 0.10 M Tetra-n-butylammonium perchlorate (TBAP) |
| Other Reactants | Iodine (0.5 mmol) |
| Applied Potential | 0.5 V |
Data sourced from an electrosynthesis experiment that produced a mixed-valence complex. nih.gov
Formation of Mixed-Valence Copper Complexes during Electrosynthesis
A fascinating aspect of the electrosynthesis method is its ability to produce mixed-valence copper(I)-copper(II) complexes. The electrochemical process involves the anodic oxidation of elemental copper primarily to Cu⁺ ions. researchgate.netnih.gov In the presence of ethylenediamine, which is a stronger ligand than some other species that may be present (like iodide in certain experimental setups), a portion of the initially formed Cu⁺ ions undergoes a disproportionation reaction to form Cu²⁺ and elemental copper (2Cu⁺ → Cu²⁺ + Cu). researchgate.netnih.gov The resulting Cu²⁺ ions are then chelated by ethylenediamine to form the stable [Cu(en)₂]²⁺ cation within a larger, novel mixed-valence crystal structure, such as {[Bis(ethylenediamine)copper(II)] bis[diiodocuprate(I)]}. nih.gov This demonstrates that direct electrosynthesis is a valuable tool for accessing unusual and interesting classes of supramolecular copper complexes. nih.gov
Direct Synthesis from Elemental Copper via Redox Pathways
Beyond electrosynthesis, the bis(ethylenediamine)copper(II) ion can be prepared directly from elemental copper through chemical redox reactions. This approach involves oxidizing the copper metal to copper(II) ions using a chemical oxidizing agent, followed by the addition of the ethylenediamine ligand.
A straightforward example of this pathway is the initial dissolution of elemental copper in an oxidizing acid like nitric acid. In this reaction, the nitrate ion oxidizes the copper metal to copper(II) ions, which then exist in solution as the hydrated hexaaquacopper(II) ion, [Cu(H₂O)₆]²⁺. lemoyne.edu The reaction is visually confirmed by the disappearance of the solid copper and the formation of a blue solution. lemoyne.edu
Reaction of Copper with Nitric Acid: Cu(s) + 4H₃O⁺(aq) + 2NO₃⁻(aq) → [Cu(H₂O)₆]²⁺(aq) + 2NO₂(g) lemoyne.edu
Once the elemental copper has been successfully oxidized and is present as aqueous Cu²⁺, the ethylenediamine ligand can be added to the solution. The ethylenediamine displaces the coordinated water molecules to form the thermodynamically stable, intensely colored bis(ethylenediamine)copper(II) ion.
Complexation Reaction: [Cu(H₂O)₆]²⁺(aq) + 2 en(aq) → [Cu(en)₂(H₂O)₂]²⁺(aq) + 4 H₂O(l)
This method leverages fundamental redox principles, where a metal is first oxidized to a cationic state before being captured by a chelating ligand, providing a clear and effective route from the elemental metal to the final coordination complex.
Industrial-Scale Preparation Protocols and Scalability Considerations
The transition from laboratory-scale synthesis to industrial production of bis(ethylenediamine)copper(II) complexes necessitates protocols that are not only efficient and high-yielding but also economically viable and scalable. While numerous laboratory methods exist, industrial-scale preparation often favors direct and streamlined processes that minimize steps and specialized equipment.
A typical procedure involves the following steps:
A specific mass of copper(II) hydroxide is suspended in distilled water and allowed to settle.
The supernatant is decanted, and the precipitate is washed multiple times to remove impurities.
The resulting copper(II) hydroxide paste is cooled to below 10°C in an ice bath.
Under vigorous stirring, a stoichiometric amount of ethylenediamine (e.g., a 2:1 molar ratio of ethylenediamine to copper(II) hydroxide) is added to the cooled paste.
The mixture is then diluted with distilled water and allowed to age for a period, typically 1 to 5 days, before filtration to yield the final copper ethylenediamine solution isca.me.
Scalability Considerations:
Heat Management: The reaction between copper salts and ethylenediamine is significantly exothermic. On an industrial scale, efficient heat exchange systems are crucial to maintain optimal reaction temperatures and prevent side reactions or degradation of the complex. The use of an ice bath in the described protocol highlights this critical factor, which would need to be replaced with industrial cooling systems for large batches.
Mixing and Homogeneity: Ensuring uniform mixing of the viscous copper hydroxide paste with the ethylenediamine solution is vital for complete reaction and product consistency. Industrial-scale reactors with powerful agitation systems are required to achieve the necessary homogeneity.
Reaction Time and Throughput: While the patented method is faster than traditional routes starting from copper sulfate, the aging period of 1-5 days can still represent a bottleneck in a continuous production process. Process optimization would focus on minimizing this aging time without compromising product quality.
Raw Material Handling: The physical form and purity of the copper(II) hydroxide starting material can impact reaction kinetics and the purity of the final product. Consistent sourcing and quality control of raw materials are essential for reproducible large-scale production.
Another approach with potential for scalability is electrosynthesis. A method involving the electrochemical dissolution of a sacrificial copper anode in a solution containing ethylenediamine has been shown to produce high-purity complexes with high current efficiency researchgate.net. This technique offers precise control over the reaction but scaling it up would require significant investment in specialized electrochemical reactors and power infrastructure.
Table 1: Comparison of Industrial-Scale Synthetic Parameters
| Parameter | Copper Hydroxide Method | Electrochemical Synthesis |
|---|---|---|
| Starting Materials | Copper(II) hydroxide, Ethylenediamine, Water | Copper anode, Platinum cathode, Ethylenediamine, Electrolyte |
| Key Condition | Low temperature (ice bath), Vigorous stirring | Controlled potential/current |
| Cycle Time | 1-5 days (including aging) | Relatively short electrolysis time (e.g., minutes to hours) |
| Primary Scalability Challenge | Heat management and efficient mixing | Reactor design and energy consumption |
Synthesis of Substituted and Mixed-Ligand Ethylenediamine Copper(II) Complexes
The versatility of the copper(II)-ethylenediamine core allows for the synthesis of a wide array of derivatives with tailored properties through the incorporation of substituted ethylenediamines or the addition of secondary ligands.
Chiral copper(II) complexes can be synthesized by utilizing ethylenediamine ligands functionalized with terpene moieties. These syntheses leverage the natural chirality of terpenes to impart specific stereochemical properties to the final complex. The general synthetic strategy involves the reaction of a copper(II) salt, typically copper(II) chloride dihydrate (CuCl₂·2H₂O), with a pre-synthesized terpene-derived ethylenediamine ligand in a suitable solvent, such as methanol.
The procedure typically follows these steps:
An equimolar amount of the terpene-ethylenediamine ligand is dissolved in methanol.
A methanolic solution of CuCl₂·2H₂O is added to the ligand solution.
The reaction mixture is stirred at room temperature for several hours (e.g., 8 hours) to ensure complete complexation.
The solvent is removed under reduced pressure, and the resulting solid is recrystallized from an appropriate solvent mixture (e.g., acetone-diethyl ether) to yield the final product as a powder researchgate.netnih.gov.
This methodology has been successfully applied to synthesize a variety of chiral copper(II) complexes with different terpene-functionalized ethylenediamine ligands researchgate.netajast.net. X-ray diffraction studies of these complexes have revealed diverse coordination geometries, including five-coordinate trigonal-bipyramidal structures where the copper center is coordinated to the nitrogen atoms of the ethylenediamine backbone, an oxygen atom from a hydroxyl group on the terpene moiety, and two chloride ions researchgate.netajast.net. In some cases, the crystallization process itself can induce unexpected chemical transformations of the ligand, such as hydrolysis of an imine group catalyzed by the copper(II) chloride tandfonline.com.
Table 2: Examples of Terpene-Derived Ligands for Copper(II) Complexation
| Ligand Abbreviation | Terpene Source | Resulting Complex Structure |
|---|---|---|
| L1 | (+)-3-Carene | Chelate complex with Cu(II) |
| L2 | (-)-Isopulegol | Chelate complex with Cu(II) |
| L3 | (-)-Myrtenal | Chelate complex with Cu(II) |
| L4 | Salen-type from terpene aldehyde | Salen-type complex with Cu(II) |
Mixed-ligand complexes containing both ethylenediamine and an amino acid can be synthesized, leading to compounds with potential biological relevance. The synthesis of these ternary complexes involves the reaction of a copper(II) salt with both ethylenediamine and the desired amino acid in a controlled pH environment.
For the synthesis of a copper(II)-tryptophan-ethylenediamine complex, (Cu(Trp)₂(en))·0.5H₂O, the following procedure has been reported:
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) and tryptophan are added to hot absolute ethanol in a 1:2 molar ratio.
Ethylenediamine is then added to the mixture in a 1:1 molar ratio with respect to the copper salt.
The pH of the solution is adjusted to 7 by the gradual addition of a NaOH solution.
The reaction mixture is heated under reflux for approximately 3 hours at 60°C.
The resulting light purple solid is collected by filtration, washed with ethanol, and dried in air isca.meajast.net.
Characterization of this complex indicates that the ligands coordinate to the copper(II) center through the nitrogen atoms of ethylenediamine and the oxygen atoms of the carboxylate groups of tryptophan, resulting in an octahedral geometry ajast.net.
The formation and stability of ternary complexes involving copper(II), ethylenediamine, and various amino acids, including tryptophan and histidine, have also been studied using pH titrations. These studies help in determining the formation constants and understanding the equilibrium dynamics in solution researchgate.net. The coordination mode of amino acids like histidine to copper(II) can be complex and pH-dependent, with histidine potentially acting as a tridentate ligand nih.govnih.gov. The synthesis of a specific mixed-ligand complex with histidine and ethylenediamine would follow similar principles of reacting the three components in a solvent and adjusting the pH to favor the formation of the desired ternary species.
Table 3: Synthetic Parameters for a Mixed-Ligand Cu(II)-en-Tryptophan Complex
| Parameter | Value/Condition |
|---|---|
| Copper Salt | Cu(NO₃)₂·3H₂O |
| Ligands | Tryptophan, Ethylenediamine |
| Molar Ratio (Cu:Trp:en) | 1:2:1 |
| Solvent | Absolute Ethanol |
| pH | 7 (Adjusted with NaOH) |
| Temperature | 60°C (Reflux) |
| Reaction Time | 3 hours |
| Product Yield | 55% |
Under aqueous conditions, the coordination sphere of the bis(ethylenediamine)copper(II) ion can be completed by water molecules, leading to aqua species, or under certain pH conditions, can form bridged dimeric or polynuclear structures with hydroxide ions.
Aqua Species: The formation of diaqua-bis(ethylenediamine)copper(II), [Cu(en)₂(H₂O)₂]²⁺, is common when the complex is prepared or crystallized from aqueous solutions. For instance, adding ethylenediamine to an aqueous solution of hexaaquacopper(II) naphthalene-2-sulfonate results in the crystallization of Cu(en)₂(H₂O)₂₂ researchgate.net. The crystal structure of such complexes confirms a distorted octahedral geometry around the copper(II) ion, with the four nitrogen atoms from the two chelating ethylenediamine ligands forming the equatorial plane and the two water molecules occupying the axial positions researchgate.net. A rare example has been synthesized that contains both diaqua [Cu(en)₂(H₂O)₂]²⁺ and monoaqua [Cu(en)₂(H₂O)]²⁺ cations within the same crystal lattice, highlighting the subtle energetic balance between different hydration states researchgate.net.
Hydroxo-Bridged Species: Dimeric or polynuclear complexes featuring hydroxo (OH⁻) bridges between copper centers can be synthesized, often by controlling the pH of the reaction medium. The synthesis of a dinuclear dihydroxo-bridged complex, LCu(μ-OH)₂CuL₂, where L is a substituted ethylenediamine derivative, has been reported. In such structures, two copper centers are bridged by two hydroxide groups . The formation of these bridged species is a key feature in the chemistry of polynuclear copper complexes and can lead to interesting magnetic and catalytic properties. More complex structures, such as tetranuclear "stepped-cubane" complexes with a [Cu₄(μ₃-OH)₄] core, can also be synthesized, sometimes through serendipitous one-pot reactions where hydroxide ions bridge multiple copper centers isca.meajast.net. These syntheses demonstrate that the simple bis(ethylenediamine)copper(II) unit can serve as a building block for more complex, bridged supramolecular assemblies.
Advanced Spectroscopic and Structural Characterization of Bis Ethylenediamine Copper Ii Ion
Vibrational Spectroscopy for Ligand-Metal Interactions and Functional Group Identification
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides profound insight into the molecular vibrations of the [Cu(en)₂]²⁺ ion. These methods are instrumental in identifying functional groups and characterizing the strength and nature of the copper-nitrogen (Cu-N) coordination bonds.
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, exciting its vibrational modes. In the context of the bis(ethylenediamine)copper(II) ion, IR analysis focuses on the characteristic stretching vibrations of the N-H and C-N bonds within the ethylenediamine (B42938) ligands. The coordination of the ligand's nitrogen atoms to the central Cu(II) ion induces significant shifts in the frequencies of these vibrations compared to the free, uncoordinated ligand.
The formation of the Cu-N bond typically weakens the adjacent N-H and C-N bonds, leading to a shift in their stretching frequencies. In a study of a complex containing the hydrated bis(ethylenediamine)copper(II) cation, the symmetric and asymmetric stretching modes of the C-H bonds in the methylene (B1212753) (CH₂) groups were identified at 2895 cm⁻¹ and 2958 cm⁻¹, respectively. tandfonline.com The N-H stretching vibrations are often observed as part of a broad, merged peak in the higher frequency region of the spectrum, typically between 2750 cm⁻¹ and 3500 cm⁻¹, which also includes contributions from O-H stretching in hydrated samples and hydrogen bonding interactions. tandfonline.com The position and profile of the N-H bands are sensitive indicators of the coordination environment and hydrogen-bonding interactions within the crystal lattice.
Table 1: Key Infrared (IR) Vibrational Frequencies for Bis(ethylenediamine)copper(II) Complexes
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
| Symmetric CH₂ Stretching | 2895 | tandfonline.com |
| Asymmetric CH₂ Stretching | 2958 | tandfonline.com |
| Merged N-H/O-H Stretching Band | 2750 - 3500 | tandfonline.com |
Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, serves as a complementary technique to IR spectroscopy. It is particularly effective for studying symmetric vibrations and vibrations involving the metal-ligand framework. For centrosymmetric complexes, the rule of mutual exclusion may apply, meaning vibrations that are Raman-active are IR-inactive, and vice versa. tandfonline.com
Table 2: Prominent Raman Bands for a Bis(ethylenediamine)copper(II) Complex
| Wavenumber (cm⁻¹) | Tentative Assignment | Reference |
| 245, 303, 392 | Cu-N framework modes | tandfonline.comresearchgate.net |
| 483 | Symmetric "breathing" vibration of the cation | tandfonline.comresearchgate.net |
| 2896 | Symmetric CH₂ Stretching | tandfonline.comresearchgate.net |
| 2948 | Asymmetric CH₂ Stretching (very strong) | tandfonline.com |
| 3160, 3239, 3275 | N-H Stretching Vibrations | tandfonline.com |
Electronic Spectroscopy for Electronic Transitions and Charge Transfer Phenomena
Electronic spectroscopy, particularly in the ultraviolet (UV) and visible regions, probes the electronic transitions within the complex. For the [Cu(en)₂]²⁺ ion, these transitions are primarily of two types: d-d transitions localized on the copper ion and more intense ligand-to-metal charge transfer (LMCT) transitions.
The Cu(II) ion has a d⁹ electron configuration, which leaves one vacancy in its d-orbitals. In the square planar environment of the [Cu(en)₂]²⁺ ion, the degeneracy of the five d-orbitals is lifted. The electronic transitions between these split d-orbitals, known as d-d transitions, are responsible for the characteristic deep blue or purple color of the complex in solution. These transitions are typically broad and occur in the visible region of the spectrum. researchgate.net
For copper(II) complexes with similar nitrogen-donor ligands, a broad d-d transition band is commonly observed between 550 and 600 nm. bch.ro For instance, the closely related Cu(II)-triethylenetetramine complex exhibits a d-d band at 576 nm. scielo.br These transitions are formally Laporte-forbidden, resulting in relatively low molar absorptivity (ε) values, typically in the range of 10-100 M⁻¹cm⁻¹. illinois.edu For the analogous tetraamminecopper(II) ion, an ε value of approximately 77 M⁻¹cm⁻¹ has been reported, which provides a reasonable estimate for the intensity of the d-d band in the bis(ethylenediamine)copper(II) ion. researchgate.net The precise energy (and thus wavelength) of the absorption maximum is sensitive to the coordination geometry and the nature of any axially interacting solvent molecules or counter-ions.
Table 3: Typical UV-Visible Absorption Data for d-d Transitions in Copper(II) Amine Complexes
| Complex Type | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Reference |
| [Cu(en)₂]²⁺ type complexes | ~550 - 600 | ~ 10 - 100 (estimated) | bch.roillinois.edu |
| Cu(II)-triethylenetetramine | 576 | Not specified | scielo.br |
| [Cu(NH₃)₄(H₂O)₂]²⁺ | 640 | 77 | researchgate.net |
In addition to the weaker d-d bands, the electronic spectrum of the bis(ethylenediamine)copper(II) ion features highly intense ligand-to-metal charge transfer (LMCT) bands. researchgate.net These transitions involve the promotion of an electron from a molecular orbital that is primarily ligand-based (in this case, from the nitrogen lone pairs of ethylenediamine) to a molecular orbital that is primarily metal-based (the half-filled d-orbital of Cu(II)). libretexts.org
LMCT transitions are effectively an internal redox process, corresponding to the temporary reduction of the Cu(II) center. careerendeavour.com Because these transitions are fully spin- and Laporte-allowed, they have much higher molar absorptivities (ε > 1000 M⁻¹cm⁻¹) than d-d transitions. illinois.edu LMCT bands in Cu(II) complexes typically occur at higher energies (shorter wavelengths) than the d-d bands, often appearing in the UV or near-UV region of the spectrum, sometimes tailing into the visible range. nih.gov For Cu(II) complexes, these transitions can be found in the 340-450 nm region. nih.gov The presence of these intense bands is a key spectroscopic feature distinguishing them from the lower-intensity d-d transitions.
Magnetic Resonance Techniques for Electronic Structure Elucidation
The paramagnetic nature of the d⁹ Cu(II) ion makes it amenable to study by magnetic resonance techniques, particularly Electron Paramagnetic Resonance (EPR) spectroscopy. EPR provides direct information about the electronic ground state and the environment of the unpaired electron.
EPR spectra of powdered or frozen-solution samples of bis(ethylenediamine)copper(II) complexes are characteristic of an axial or slightly rhombic system. rsc.org The spectra are described by the principal values of the g-tensor. For a square planar or tetragonally elongated octahedral geometry, the unpaired electron resides in the d(x²-y²) orbital, resulting in g-values where g‖ > g⊥ > gₑ (where gₑ ≈ 2.0023 is the g-factor for a free electron). researchgate.net
Detailed EPR studies on a [Cu(en)₂]²⁺ complex at Q-band frequency revealed a small rhombic distortion, with principal g-values of g₁ = 2.210, g₂ = 2.058, and g₃ = 2.052. rsc.org These values are typical for a Cu(II) ion in a square planar N₄ environment with a d(x²-y²) ground state. rsc.org The relationship between the g-values can also be used to assess the degree of interaction between copper centers in a solid. The geometry factor, G, is calculated using the equation G = (g‖ - 2) / (g⊥ - 2). For a [Cu(en)₂]²⁺ complex intercalated in bentonite, a G value of 4.7 was calculated, which, being greater than 4, indicates that the local tetragonal axes are aligned and that exchange interactions between adjacent copper ions are negligible. researchgate.net
Table 4: Representative EPR Spin Hamiltonian Parameters for Bis(ethylenediamine)copper(II) Complexes
| Parameter | Value | System / Conditions | Reference |
| g₁ (g‖) | 2.210 | Frozen Acetonitrile-THF | rsc.org |
| g₂ (g⊥) | 2.058 | Frozen Acetonitrile-THF | rsc.org |
| g₃ (g⊥) | 2.052 | Frozen Acetonitrile-THF | rsc.org |
| G-factor | 4.7 | Intercalated in Bentonite | researchgate.net |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Spin States, g-values, and Anisotropy
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for probing the paramagnetic nature of the Cu(II) ion (a d⁹ system with one unpaired electron). The EPR spectra of bis(ethylenediamine)copper(II) complexes provide critical information about the electronic ground state and the geometry of the copper center.
The spectra are typically characterized by g-values, which are sensitive to the ligand environment. For [Cu(en)₂]²⁺ complexes, the observed g-values are consistent with a d(x²-y²) electronic ground state. nih.govresearchgate.net This indicates a coordination geometry that is either square planar or an elongated octahedron, a common manifestation of the Jahn-Teller effect in Cu(II) complexes. nih.gov
Studies on various bis(ethylenediamine)copper(II) salts, such as those with perchlorate, tetrafluoroborate, and nitrate (B79036) counterions, consistently show axial EPR spectra where g∥ > g⊥ > gₑ (the free electron g-value, ~2.0023). researchgate.net This relationship between the parallel (g∥) and perpendicular (g⊥) components of the g-tensor is a hallmark of an axially elongated geometry. The anisotropy of the g-factor, meaning its dependence on the orientation of the complex in the magnetic field, provides these distinct g∥ and g⊥ values. libretexts.org
A detailed study of Cu(en)₂₂ (where OTf is triflate) using Q-band EPR spectroscopy, which offers higher resolution than the more common X-band, revealed a small rhombic distortion in the g-tensor, indicating a slight inequivalence in the copper's equatorial coordination. rsc.org The correlation between g∥ and the parallel component of the copper hyperfine coupling constant (A∥) further helps in elucidating the local coordination environment around the Cu(II) ion. rsc.org
| Complex | g∥ | g⊥ | Ground State | Reference |
|---|---|---|---|---|
| [Cu(en)₂(ClO₄)₂] | >2.0023 | >2.0023 | d(x²-y²) | researchgate.net |
| [Cu(en)₂(BF₄)₂] | >2.0023 | >2.0023 | d(x²-y²) | researchgate.net |
| [Cu(en)₂(NO₃)₂] | >2.0023 | >2.0023 | d(x²-y²) | researchgate.net |
| Cu(en)₂₂ | ~2.21 | ~2.05 | d(x²-y²) | rsc.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Insights
While the paramagnetic nature of Cu(II) typically broadens NMR signals, making high-resolution studies challenging, specialized NMR techniques and studies on related systems provide insights. For instance, ¹H NMR has been used to study conformational isomerism in solution for similar copper(II) complexes. nih.gov Paramagnetic relaxation of water protons has been used to investigate the proton exchange kinetics in copper(II)-ethylenediamine systems. researchgate.net The primary utility of NMR in this context often involves studying the ligands or solvent molecules to infer details about their interaction and exchange kinetics with the paramagnetic copper center. acs.org
X-ray Diffraction and Crystallography for Precise Molecular and Crystal Structures
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Numerous studies on [Cu(en)₂]²⁺ salts have provided a wealth of structural data.
Determination of Coordination Geometry (Square Planar, Distorted Octahedral, Square Pyramidal)
The coordination geometry around the copper(II) center in bis(ethylenediamine)copper(II) complexes is highly dependent on the nature of the counter-anions and the presence of other coordinating species like water.
Distorted Octahedral: This is a very common geometry. In compounds like Cu(en)₂(H₂O)₂₂·2H₂O, the Cu(II) ion has a distorted octahedral coordination formed by the four nitrogen atoms from the two ethylenediamine ligands in the equatorial plane and two water molecules in the axial positions. researchgate.net The elongation of the axial bonds is a typical Jahn-Teller distortion. nih.govresearchgate.net Similarly, in [Cu(en)₂][Ni(CN)₄], the structure consists of chains where cyanide groups from the square-planar [Ni(CN)₄]²⁻ anion coordinate to the axial positions of the [Cu(en)₂]²⁺ cation, resulting in an axially distorted octahedral Cu(II) environment. researchgate.net
Square Planar: In some cases, the axial interactions are very weak, and the geometry is best described as square planar. An X-ray diffraction study of [Cu(en)₂]²⁺ in aqueous solution showed four nitrogen atoms coordinating to the copper ion in a planar arrangement, with water molecules at a much longer distance in the axial positions, suggesting a structure that can be regarded as square-planar. oup.com The complex {[bis(ethylenediamine)copper(II)] bis[diiodocuprate(I)]} also features a nearly square planar geometry for the Cu(II) atoms. nih.gov
Square Pyramidal: This geometry is less common but has been observed. For instance, in a bimetallic assembly, one of the copper sites coordinated by an ethylenediamine ligand and three cyanide groups adopts a distorted square-pyramidal environment. researchgate.net Another study describes a copper center in a square-based pyramid geometry where a cis pair of cyanide ligands from a [Ni(CN)₄]²⁻ anion coordinate weakly to the [Cu(NH₃)₄]²⁺ cation, a related tetraammine complex. researchgate.net
Quantification of Cu-N and Cu-O Bond Lengths and Angles
Crystallographic studies provide precise measurements of bond lengths and angles, which are crucial for understanding the nature of the coordination bonds.
Cu-N Bond Lengths: In the equatorial plane of distorted octahedral or square planar complexes, the Cu-N bond lengths are typically in the range of 1.99 to 2.04 Å. researchgate.netmdpi.commdpi.com For example, in trans-Cu(en)₂(H₂O)₂₂, the Cu-N bond lengths are between 2.0142(15) and 2.0200(15) Å. mdpi.com In the chain structure of [Cu(en)₂][Ni(CN)₄], the equatorial Cu-N distances are 1.997(3) and 2.001(3) Å. researchgate.net
Cu-O Bond Lengths: When water molecules or other oxygen-donating ligands coordinate in the axial positions of a distorted octahedron, the Cu-O bonds are significantly longer than the equatorial Cu-N bonds, a direct consequence of the Jahn-Teller effect. In trans-Cu(en)₂(H₂O)₂₂, the axial Cu-O bond length is 2.5384(14) Å. mdpi.com A study in aqueous solution found axial Cu-OH₂ distances to be a very long 2.92 Å. oup.com
Axial Cu-N Bond Lengths: In the case of [Cu(en)₂][Ni(CN)₄], the axial Cu-N bond formed with the cyanide ligand is 2.533(4) Å, much longer than the equatorial Cu-N bonds. researchgate.net
| Complex | Bond Type | Bond Length (Å) | Geometry | Reference |
|---|---|---|---|---|
| [Cu(en)₂]²⁺ (in solution) | Cu-N (equatorial) | 1.93 | Square Planar | oup.com |
| [Cu(en)₂]²⁺ (in solution) | Cu-O (axial) | 2.92 | Distorted Octahedral | oup.com |
| [Cu(en)₂][Ni(CN)₄] | Cu-N (equatorial) | 1.997(3) - 2.001(3) | Distorted Octahedral | researchgate.net |
| [Cu(en)₂][Ni(CN)₄] | Cu-N (axial) | 2.533(4) | Distorted Octahedral | researchgate.net |
| trans-[Cu(en)₂(H₂O)₂]²⁺ | Cu-N (equatorial) | 2.0142(15) - 2.0200(15) | Distorted Octahedral | mdpi.com |
| trans-[Cu(en)₂(H₂O)₂]²⁺ | Cu-O (axial) | 2.5384(14) | Distorted Octahedral | mdpi.com |
Characterization of Unconventional Coordination Modes (e.g., Penta-coordination, Monodentate Ethylenediamine)
While the bidentate, chelating mode of ethylenediamine is overwhelmingly dominant, rare and unconventional coordination modes have been crystallographically confirmed. A unique structure, (ethylenediamine-N)-bis(ethylenediamine-N,N')-copper(II) bis(nitrate), has been reported where the Cu(II) center is five-coordinate (penta-coordination). rsc.org In this complex, two ethylenediamine ligands chelate the copper in the usual bidentate fashion, while a third ethylenediamine ligand coordinates through only one of its nitrogen atoms (monodentate). rsc.org This results in a square-pyramidal geometry with significant trigonal distortion. This was the first crystallographic confirmation of a monodentate ethylenediamine ligand attached to a Cu(II) center in the solid state. rsc.org
Analysis of Conformational Isomerism in Solid State (e.g., δδ and δλ Conformers)
The five-membered chelate rings formed by the coordination of ethylenediamine to a metal center are not planar and can adopt different puckered conformations, known as δ (delta) and λ (lambda) gauche conformations. In a bis(ethylenediamine) complex, the two rings can have the same conformation (δδ or λλ, which are enantiomeric) or different conformations (δλ, which is a meso form).
In the solid state, X-ray crystallography can distinguish between these conformers. For example, in the centrosymmetric complex trans-Cu(en)₂(H₂O)₂₂, one ethylenediamine ligand is in the δ configuration and the other is in the λ configuration, resulting in the δλ conformer. mdpi.com The specific conformation adopted in the crystal lattice is often influenced by packing forces and hydrogen bonding interactions with counter-ions and solvent molecules.
Elucidation of Hydrogen Bonding Networks and Supramolecular Architectures
The crystal structure of complexes containing the bis(ethylenediamine)copper(II) ion often reveals extensive hydrogen bonding, leading to the formation of complex supramolecular architectures. In the compound trans-[Cu(C₂H₈N₂)₂(C₁₀H₉N₄O₂S)₂], the crystal structure is stabilized by a network of hydrogen bonds and weak van der Waals interactions. Similarly, in [Cu(en)₂][Ni(CN)₄], centrosymmetric [Cu(en)₂]²⁺ cations and [Ni(CN)₄]²⁻ anions are linked, forming infinite chains. researchgate.net
Thermal Analysis for Stability and Decomposition Profiles
Thermal analysis techniques are instrumental in determining the stability and decomposition pathways of bis(ethylenediamine)copper(II) complexes.
Thermogravimetric analysis (TGA) provides quantitative information about the thermal stability and composition of coordination compounds by measuring weight loss as a function of temperature. For instance, the TGA of n-TiO₂-P25@Cu(L) shows a multi-step decomposition, with an initial weight loss of about 2% below 169 °C, a subsequent 14% loss at 240 °C, and a final 4% loss at 441 °C. rsc.org The thermal decomposition of related copper(II) complexes often proceeds through the elimination of water molecules, followed by the degradation of the organic ligands. researchgate.net The final product of thermal decomposition is typically the most stable metal oxide. researchgate.net TGA is a valuable tool for understanding the thermal behavior of these complexes under controlled heating. researchgate.net
Differential thermal analysis (DTA) measures the temperature difference between a sample and a reference material as a function of temperature, revealing endothermic and exothermic processes such as phase transitions and decomposition. The thermal decomposition of copper acetate (B1210297) complexes with ethylenediamine has been studied using both TGA and DTA, providing insights into processes like water elimination and acetate decomposition. researchgate.net DTA, in conjunction with TGA, offers a comprehensive picture of the thermal behavior of bis(ethylenediamine)copper(II) complexes. researchgate.net
Advanced Elemental and Compositional Analysis for Purity and Formula Verification
Elemental analysis is a fundamental technique for verifying the empirical formula of newly synthesized complexes. For the compound [Cu(en)₂(H₂O)₂][Cu(en)₂(H₂O)]₂(Hcit)₂·4H₂O, the experimentally found weight percentages of C, H, Cu, and N were in close agreement with the calculated values, confirming the proposed formula. tandfonline.com Similarly, for a novel mixed-valence copper(I)-copper(II) complex, {[bis(ethylenediamine)copper(II)] bis[diiodocuprate(I)]}, the found percentages of C, H, and N matched the required values for the formula C₄H₁₆Cu₃I₄N₄. nih.govnih.gov This technique is crucial for establishing the purity and stoichiometry of the synthesized compounds. ekb.eg
Molar Conductivity Studies for Electrolytic Behavior and Ion Association
Molar conductivity measurements in solution are used to determine the electrolytic nature of complexes. For a series of copper(II) complexes with terpene derivatives of ethylenediamine, low molar conductance values (18–35 S cm² mol⁻¹) in DMSO suggest they are non-electrolytes. nih.gov In contrast, for a set of new copper(II) complexes with ethylenediamine, bipyridine, and amino acids, the molar conductance values indicated that while one complex was non-electrolytic, two others behaved as electrolytes in DMSO solution. jocpr.com These studies provide valuable information about the charge of the complex ion and its association with counter-ions in solution.
Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy for Local Structure Around Copper
Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is a powerful tool for probing the local atomic environment around a specific element, in this case, copper. In a study of four copper complexes involving ethylenediamine, EXAFS at the Cu K-edge was used to investigate the local and electronic structure. niscpr.res.inniscpr.res.in The analysis of the EXAFS data, which involves fitting theoretical models to the experimental data, can determine the coordination number and the distances to neighboring atoms. niscpr.res.in For the bis(ethylenediamine)copper(II) ion, this technique can distinguish between different coordination geometries, such as distorted octahedral or square pyramidal, by identifying the number and type of atoms in the immediate vicinity of the copper center. niscpr.res.in
Electronic Structure and Bonding Theories of Bis Ethylenediamine Copper Ii Ion
Ligand Field Theory and Crystal Field Stabilization Energy Calculations
Ligand Field Theory (LFT), an extension of Crystal Field Theory (CFT), provides a framework for understanding the splitting of the d-orbitals of the central metal ion under the influence of the surrounding ligands. In the [Cu(en)₂]²⁺ ion, the two bidentate ethylenediamine (B42938) ligands create a strong square planar field, with the potential for weaker axial interactions from solvent molecules or counter-ions, leading to a tetragonally distorted octahedral geometry.
Interpretation of d-Orbital Splitting and Spectroscopic Band Assignments
In an idealized octahedral field, the five d-orbitals are split into a lower energy t₂g set (dxy, dxz, dyz) and a higher energy eg set (dx²-y², dz²). However, due to the strong square planar arrangement of the four nitrogen atoms from the two ethylenediamine ligands and the inherent Jahn-Teller distortion for a d⁹ ion, the [Cu(en)₂]²⁺ complex exhibits a further splitting of these orbitals. This tetragonal distortion, typically an elongation along the z-axis, removes the degeneracy of the eg and t₂g sets.
The d⁹ configuration of Cu(II) results in a ground state where the single unpaired electron resides in the highest energy d-orbital. For a tetragonally elongated geometry, the orbital energy sequence is generally d(x²-y²) > d(z²) > d(xy) > d(xz), d(yz). rsc.org Spectroscopic studies of bis(ethylenediamine)copper(II) complexes confirm this, identifying the ground state as ²B₁g, which corresponds to the unpaired electron occupying the d(x²-y²) orbital. rsc.orgrsc.org
The electronic absorption spectra of these complexes typically show a broad, asymmetric band in the visible region, which can be resolved into multiple overlapping d-d transitions. rsc.orgacs.org Gaussian analysis of the electronic spectra for a series of [Cu(en)₂]X₂ complexes has allowed for the tentative assignment of three electronic transitions, assuming D₄h symmetry. rsc.org These transitions correspond to the promotion of an electron from one of the lower-lying d-orbitals to the half-filled d(x²-y²) orbital.
| Transition | Energy Level Excitation | Typical Energy Range (cm⁻¹) |
|---|---|---|
| ²A₁g ← ²B₁g | d(z²) → d(x²-y²) | ~13,000 - 14,000 |
| ²B₂g ← ²B₁g | d(xy) → d(x²-y²) | ~17,000 - 18,000 (often observed as a single broad band) |
| ²E_g ← ²B₁g | d(xz, yz) → d(x²-y²) |
The Crystal Field Stabilization Energy (CFSE) is the net energy decrease resulting from the splitting of the d-orbitals and the specific arrangement of electrons within them. libretexts.org For a d⁹ ion like Cu(II) in a tetragonally distorted octahedral field, the CFSE calculation reflects the stabilization gained from having six electrons in the lower t₂g-derived orbitals and the destabilization from the three electrons in the higher eg-derived orbitals. The stability of M²⁺ complexes, including those with ethylenediamine, often follows the Irving-Williams series, which is partly explained by the trend in CFSE. libretexts.org
Correlation with Geometric Distortions and Covalency
Ligand field theory also allows for the quantification of the covalent character of the metal-ligand bonds. The interaction between metal and ligand orbitals leads to a reduction in the electron-electron repulsion compared to the free ion, an effect known as nephelauxetism. Furthermore, the orbital reduction factors (k), derived from combining electron spin resonance (ESR) g-values with electronic transition energies, provide a measure of the covalency. rsc.orgrsc.org These factors (k⊥ and k∥) represent the extent to which the d-electron density is delocalized onto the ligand atoms. rsc.orgrsc.org Values of k less than 1.0 indicate significant covalent character in the metal-ligand bonds. researchgate.net For bis(ethylenediamine)copper(II) complexes, these factors have been evaluated and interpreted as molecular orbital coefficients, directly linking the experimental data to the degree of covalency. rsc.org
Molecular Orbital Theory and Electron Density Distribution
While Ligand Field Theory provides a powerful model based on d-orbital splitting, Molecular Orbital (MO) Theory offers a more complete description by considering the formation of bonding, non-bonding, and anti-bonding orbitals from the combination of metal and ligand atomic orbitals.
Frontier Orbital Analysis (HOMO-LUMO) and Electronic Excitation
In the context of MO theory, the reactivity and electronic transitions of a complex are often discussed in terms of its frontier orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org For the [Cu(en)₂]²⁺ ion, which has an unpaired electron, it is more precise to consider the Singly Occupied Molecular Orbital (SOMO).
The frontier orbitals in this complex are primarily of metal d-orbital character, specifically the anti-bonding orbitals resulting from the interaction between the copper 3d orbitals and the nitrogen lone pair orbitals of the ethylenediamine ligands.
SOMO (Singly Occupied Molecular Orbital): This orbital corresponds to the highest energy level and is equivalent to the d(x²-y²) orbital in LFT. It is an anti-bonding orbital (σ*) formed from the interaction of the Cu d(x²-y²) orbital and the σ-orbitals of the four equatorial nitrogen atoms.
HOMO (Highest Occupied Molecular Orbital): This refers to the highest fully occupied orbitals, which would be the MOs with primarily d(z²), d(xy), and d(xz, yz) character.
LUMO (Lowest Unoccupied Molecular Orbital): In the d⁹ case, there isn't a d-orbital based LUMO. The LUMO would be a higher-lying anti-bonding orbital, likely derived from metal 4s or 4p orbitals.
Electronic excitations, observed as bands in the UV-Vis spectrum, are described as transitions from the filled molecular orbitals (HOMO levels) to the singly occupied molecular orbital (SOMO). The energy difference between these orbitals, the HOMO-LUMO gap (or more accurately, HOMO-SOMO gap), corresponds to the energy of the absorbed photon. libretexts.org
Evaluation of Copper-Ligand Bond Covalency and Charge Transfer
MO theory provides a direct picture of covalency by showing the mixing of metal and ligand orbitals. The resulting molecular orbitals are not purely metal or ligand in character but are shared between them. The degree of mixing is indicative of the covalent nature of the bond. For [Cu(en)₂]²⁺, the anti-bonding MOs (like the SOMO) have significant contributions from both the copper d-orbitals and the ligand nitrogen orbitals, signifying electron delocalization and a covalent Cu-N bond. acs.org
Natural Bond Orbital (NBO) analysis, a computational method, can quantify the orbital contributions from the metal and ligand atoms to the bonding MOs, providing a detailed measure of bond polarity and covalency. nih.gov
In addition to the lower-energy d-d transitions, higher-energy, more intense bands are often observed in the UV region of the spectrum for copper(II) complexes. These are typically assigned to Ligand-to-Metal Charge Transfer (LMCT) transitions. nih.gov In an LMCT transition, an electron is promoted from a molecular orbital that is primarily ligand in character (e.g., from the nitrogen σ-orbitals) to a molecular orbital that is primarily metal in character (the SOMO, d(x²-y²)). nih.gov This process effectively involves the transient reduction of Cu(II) to Cu(I) and highlights the redox-active nature of the complex.
Jahn-Teller Distortion in Divalent Copper Complexes
For a copper(II) ion (d⁹) in an ideal octahedral environment, the electronic configuration would be (t₂g)⁶(eg)³. The three electrons in the eg orbitals (dx²-y² and dz²) can be arranged in two ways: (dz²)²(dx²-y²)¹ or (dz²)¹(dx²-y²)², resulting in a doubly degenerate electronic ground state (²Eg). This degeneracy makes the octahedral geometry unstable. libretexts.org
Theoretical Treatment of Tetragonal Elongation and its Structural Consequences
The bis(ethylenediamine)copper(II) ion typically adopts a six-coordinate, tetragonally distorted octahedral geometry in the solid state and in coordinating solvents. The central copper(II) ion has a d⁹ electronic configuration. In an ideal octahedral field, this configuration results in three electrons occupying the two degenerate eg orbitals (dz² and dx²-y²), leading to a doubly degenerate electronic ground state. reddit.com
The primary structural consequence of this tetragonal elongation is the presence of two long axial bonds and four shorter equatorial bonds. In the case of [Cu(en)₂]²⁺, the four nitrogen atoms from the two ethylenediamine ligands lie in the equatorial plane, forming strong coordinate bonds. psu.edu The axial positions are typically occupied by solvent molecules or counter-ions, which are held at a significantly greater distance from the copper center. reddit.comissr.edu.kh For instance, in the complex salt [Cu(en)₂][Ni(CN)₄], the copper ion exhibits an axially distorted octahedral geometry with equatorial Cu-N distances around 1.997–2.001 Å, while the axial Cu-N distance (from the cyanide ligands) is much longer at 2.533 Å. psu.edu This distortion from a perfect octahedron is a direct and measurable result of the Jahn-Teller effect. researchgate.net
Influence on Spectroscopic Features (e.g., EPR, UV-Vis)
The tetragonal distortion imposed by the Jahn-Teller effect has a profound influence on the spectroscopic properties of the bis(ethylenediamine)copper(II) ion.
Electron Paramagnetic Resonance (EPR) Spectroscopy: The EPR spectra of copper(II) complexes are highly sensitive to the symmetry of the metal ion's coordination environment. For [Cu(en)₂]²⁺, the tetragonal distortion leads to an axial EPR spectrum, characterized by two distinct g-values: g‖ (parallel to the principal symmetry axis, z) and g⊥ (perpendicular to the axis). psu.edursc.org Typically for an elongated octahedron, g‖ > g⊥ > 2.0023 (the free electron g-value), which indicates that the unpaired electron resides in the dx²-y² orbital. researchgate.net This specific pattern in the EPR spectrum serves as strong evidence for the tetragonally distorted geometry of the complex. psu.edursc.org
UV-Visible (UV-Vis) Spectroscopy: The Jahn-Teller effect also removes the degeneracy of the d-orbitals, which influences the d-d electronic transitions observed in the UV-Vis spectrum. In a regular octahedral geometry, a single broad absorption band is expected for a d⁹ ion. However, the tetragonal distortion in [Cu(en)₂]²⁺ causes this band to split into multiple, overlapping bands corresponding to different electronic transitions. reddit.comrsc.org A detailed analysis of the electronic spectrum of a series of bis(ethylenediamine)copper(II) complexes identified three distinct transitions under D₄h symmetry: ²A₁g ← ²B₁g, ²B₂g ← ²B₁g, and ²Eg ← ²B₁g. rsc.org This splitting of the absorption band is a characteristic spectroscopic signature of the Jahn-Teller distortion in six-coordinate copper(II) complexes. reddit.com
Chelation Effect and Thermodynamic Driving Forces for Complex Formation
Quantitative Assessment of Formation Constants (Kf) via Potentiometry
The formation of the [Cu(en)₂]²⁺ complex from the aqueous copper(II) ion occurs in two stepwise equilibria:
[Cu(H₂O)₆]²⁺ + en ⇌ [Cu(en)(H₂O)₄]²⁺ + 2H₂O (Kf1)
[Cu(en)(H₂O)₄]²⁺ + en ⇌ [Cu(en)₂(H₂O)₂]²⁺ + 2H₂O (Kf2)
| Equilibrium | Log Kf | Reference |
|---|---|---|
| Cu²⁺ + en ⇌ [Cu(en)]²⁺ | 10.48 | rsc.orgrsc.org |
| [Cu(en)]²⁺ + en ⇌ [Cu(en)₂]²⁺ | 9.05 | rsc.orgrsc.orgscirp.org |
| Cu²⁺ + 2en ⇌ [Cu(en)₂]²⁺ (Overall) | 19.53 | rsc.orgrsc.org |
Entropic and Enthalpic Contributions to Complex Stability in Aqueous and Mixed Solvents
The thermodynamic stability of a complex, represented by the Gibbs free energy change (ΔG°), is a function of both enthalpy (ΔH°) and entropy (ΔS°) changes during its formation (ΔG° = ΔH° - TΔS°). For the [Cu(en)₂]²⁺ complex, both factors contribute favorably to its high stability.
Calorimetric and potentiometric studies have been used to dissect these contributions for the stepwise formation reactions in aqueous solution. rsc.orgrsc.org The chelation of ethylenediamine to the copper(II) ion is a strongly exothermic process, as indicated by the large negative enthalpy values. This is due to the formation of strong Cu-N bonds.
Simultaneously, the reaction is characterized by a positive, albeit small, entropy change. The primary driver for the positive entropy is the release of coordinated water molecules upon chelation. libretexts.org When one bidentate ethylenediamine ligand replaces two monodentate water ligands, there is a net increase in the number of independent particles in the solution, leading to an increase in translational entropy, which drives the equilibrium towards the chelate complex. libretexts.orglibretexts.org This entropic advantage is the essence of the chelate effect.
| Reaction | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Reference |
|---|---|---|---|---|
| Cu²⁺ + en ⇌ [Cu(en)]²⁺ | -59.8 | -54.4 | 18 | rsc.orgrsc.org |
| [Cu(en)]²⁺ + en ⇌ [Cu(en)₂]²⁺ | -51.6 | -56.5 | -16 | rsc.orgrsc.org |
| Overall: Cu²⁺ + 2en ⇌ [Cu(en)₂]²⁺ | -111.4 | -110.9 | 2 | rsc.orgrsc.org |
Reaction Kinetics and Mechanistic Investigations of Bis Ethylenediamine Copper Ii Ion
Kinetics of Complex Formation and Dissociation in Solution
The formation of the bis(ethylenediamine)copper(II) complex from the aquated copper(II) ion and ethylenediamine (B42938) (en) in solution is a rapid process that has been extensively studied. Understanding the kinetics of this reaction, as well as the reverse dissociation, is fundamental to elucidating the underlying reaction mechanisms.
The kinetics of the complex formation between copper(II) and ethylenediamine have been successfully investigated using temperature-jump and stopped-flow relaxation techniques. These methods are essential for studying fast reactions in solution. In a seminal study, the complexation was examined at 25°C and an ionic strength of 0.1 M. The results from these experiments revealed that both the neutral ethylenediamine molecule (en) and its protonated form (Hen⁺) are reactive species in the formation of the complex. researchgate.netbrandeis.edursc.org
(Cu(en)n-1)²⁺ + en ⇌ [Cu(en)n]²⁺ (where n = 1 or 2) (Cu(en)n-1)²⁺ + Hen⁺ ⇌ [Cu(en)n]²⁺ + H⁺ (where n = 1 or 2)
Temperature-jump studies provided the rate constants for these reactions, demonstrating the rapid nature of the complex formation. researchgate.netbrandeis.edursc.org Stopped-flow experiments, particularly at lower pH values (≤ 4.3), have been instrumental in investigating the dissociation of the complex, indicating a pathway involving direct proton attack on the [Cu(en)]²⁺ species. researchgate.netbrandeis.edursc.org
The kinetic data for the reaction of the aquated copper(II) ion with neutral ethylenediamine show remarkably high rate constants. For the formation of [Cu(en)]²⁺, the rate constant (k₁) is (3.8 ± 1.6) × 10⁹ l·mol⁻¹·s⁻¹, and for the formation of [Cu(en)₂]²⁺ from [Cu(en)]²⁺, the rate constant (k₂) is (1.9 ± 0.3) × 10⁹ l·mol⁻¹·s⁻¹. researchgate.netbrandeis.edursc.org These values are significantly large for reactions with a neutral ligand and suggest a mechanism that is more complex than a simple dissociative interchange. The high rates are indicative of either an internal conjugate base mechanism or a classical associative SN2 (substitution nucleophilic bimolecular) mechanism. researchgate.netbrandeis.edursc.org An associative pathway implies that the incoming ligand begins to form a bond with the metal center before the departing ligand has fully dissociated, forming a transient intermediate with an increased coordination number.
Conversely, stopped-flow experiments at acidic pH have provided evidence for a dissociative pathway for the decomposition of the complex. This pathway involves a direct attack of a proton on the coordinated ethylenediamine in the [Cu(en)]²⁺ complex, leading to its dissociation. researchgate.netbrandeis.edursc.org
The protonated form of ethylenediamine, Hen⁺, also reacts with the copper(II) center, but at a significantly slower rate compared to the neutral ligand. The rate constants for the reaction with Hen⁺ to form the mono- and bis-complexes are k'₁ = (1.4 ± 0.3) × 10⁵ l·mol⁻¹·s⁻¹ and k'₂ = (3.1 ± 2.1) × 10⁴ l·mol⁻¹·s⁻¹, respectively. researchgate.netbrandeis.edursc.org The substantially lower values for the protonated species are attributed to the fact that deprotonation of the intermediate must occur before chelation can be completed. This highlights the crucial role of the ligand's protonation state in dictating the reaction mechanism and rate. The initial attack by Hen⁺ is followed by a rate-determining deprotonation step to allow for the formation of the stable chelate ring.
The kinetic parameters for the formation and dissociation of the copper(II)-ethylenediamine complexes are summarized in the table below.
| Reaction | Rate Constant | Value |
|---|---|---|
| Cu²⁺ + en → [Cu(en)]²⁺ | k₁ | (3.8 ± 1.6) × 10⁹ l·mol⁻¹·s⁻¹ |
| [Cu(en)]²⁺ + en → [Cu(en)₂]²⁺ | k₂ | (1.9 ± 0.3) × 10⁹ l·mol⁻¹·s⁻¹ |
| Cu²⁺ + Hen⁺ → [Cu(en)]²⁺ + H⁺ | k'₁ | (1.4 ± 0.3) × 10⁵ l·mol⁻¹·s⁻¹ |
| [Cu(en)]²⁺ + Hen⁺ → [Cu(en)₂]²⁺ + H⁺ | k'₂ | (3.1 ± 2.1) × 10⁴ l·mol⁻¹·s⁻¹ |
Ligand Exchange Dynamics and Dissociation Rates
The dynamics of ligand exchange in bis(ethylenediamine)copper(II) and the rates of its dissociation are influenced by both the nature of the incoming and leaving ligands and the inherent electronic properties of the copper(II) center.
Studies comparing the ligand exchange and dissociation rates of the copper(II)-ethylenediamine system with those of other amines and amino acids reveal significant differences. The ligand exchange in the Cu(II)-ethylenediamine system is notably slower than in the case of copper(II) complexes with amino acids. researchgate.net This difference can be attributed to the nature of the coordinating atoms and the resulting bond strengths.
For instance, the reverse rate constant for the dissociation of the ethylenediamine complex is 1.4 ± 0.3 s⁻¹. In comparison, the dissociation rate constants for α-alaninate and β-alaninate complexes are 10 ± 2 s⁻¹ and 110 ± 20 s⁻¹, respectively. researchgate.net This indicates that the ethylenediamine ligand is more strongly bound to the copper(II) ion than these amino acids. The rate of acid-catalyzed dissociation has also been studied for a series of copper(II) complexes with various polyamines, including ethylenediamine, diethylenetriamine (dien), and triethylenetetramine (trien), providing further comparative data on their relative kinetic stabilities. researchgate.net
The following table presents a comparison of the dissociation rate constants for copper(II) complexes with ethylenediamine and selected amino acids.
| Complex | Dissociation Rate Constant (s⁻¹) |
|---|---|
| [Cu(en)]²⁺ | 1.4 ± 0.3 |
| [Cu(α-alaninate)]⁺ | 10 ± 2 |
| [Cu(β-alaninate)]⁺ | 110 ± 20 |
Several factors influence the rates of ligand exchange in copper(II) complexes. The strength of the metal-ligand bonds is a primary determinant. The slower exchange rate in the Cu(II)-ethylenediamine system compared to amino acid complexes is explained by the difference in the strength of the equatorial Cu-N and Cu-O bonds. researchgate.net The stronger Cu-N bonds in the ethylenediamine complex lead to a higher activation energy for ligand dissociation.
A crucial factor governing the reactivity of copper(II) complexes is the Jahn-Teller effect. As a d⁹ ion in an octahedral or pseudo-octahedral environment, the [Cu(en)₂]²⁺ ion undergoes a tetragonal distortion, typically an elongation of the axial bonds. This distortion removes the degeneracy of the eg orbitals and results in a more stable electronic configuration. libretexts.org This structural feature can accelerate ligand substitution reactions by weakening the axial bonds, making the complex more labile. libretexts.org The process of ligand exchange is thought to occur through a Jahn-Teller inversion, where the elongated and compressed axes of the distorted octahedron interchange. This dynamic process provides a low-energy pathway for ligand substitution. researchgate.net The Jahn-Teller effect leads to weak binding of ligands along at least one axis, which contributes to the characteristically fast ligand exchange rates observed for many copper(II) complexes.
Electrochemical Reaction Mechanisms and Redox Chemistry
The electrochemical behavior of the bis(ethylenediamine)copper(II) ion has been a subject of detailed investigation, focusing on its redox properties and the mechanisms governing its electron transfer processes. These studies are crucial for understanding the stability and reactivity of the complex in various chemical environments.
Cyclic Voltammetry Studies of Copper(II)/Copper(I) Redox Couples
Cyclic voltammetry is a primary technique used to probe the redox chemistry of the bis(ethylenediamine)copper(II) complex. Studies have characterized the Cu(II)/Cu(I) redox couple, revealing important details about the electron transfer process.
In a non-aqueous solvent like dimethylformamide (DMF), the cyclic voltammogram of a mixed-valence complex containing the [Cu(en)₂]²⁺ cation shows a quasi-reversible wave corresponding to the Cu(II)/Cu(I) redox couple. nih.gov This process has been observed at a glassy carbon electrode with a cathodic peak potential (Epc) of 0.74 V and an anodic peak potential (Epa) of 0.98 V. nih.gov The redox couples in the complex are attributed to the metal center, as ethylenediamine itself does not show any electrochemical activity in the studied potential range. mdpi.comresearchgate.net The process is characterized as a diffusion-controlled, quasi-reversible, one-electron charge transfer. researchgate.net
In aqueous solutions containing 0.2M sodium perchlorate (NaClO₄) as a supporting electrolyte, the Cu²⁺/⁺ couple also demonstrates a quasi-reversible, one-electron charge transfer at a glassy carbon electrode. researchgate.net The intensity of both the cathodic and anodic peak currents increases with a rising scan rate, which is consistent with the Randles-Sevcik equation for diffusion-controlled processes. researchgate.net
| Parameter | Value | Conditions | Source |
| Cathodic Peak Potential (Epc) | 0.74 V | vs. Ag/AgCl in DMF | nih.gov |
| Anodic Peak Potential (Epa) | 0.98 V | vs. Ag/AgCl in DMF | nih.gov |
| Electron Transfer | One-electron | Aqueous & DMF | nih.govresearchgate.net |
| Process Nature | Quasi-reversible | Aqueous & DMF | nih.govresearchgate.net |
| Control | Diffusion-controlled | Aqueous | researchgate.net |
Identification of Electron Transfer Pathways and Coupled Chemical Reactions (e.g., CECE Mechanism)
The electrochemical reduction of the bis(ethylenediamine)copper(II) ion is not a simple electron transfer event. Studies indicate that the electrode process is complex, involving chemical reactions that are coupled to the electron transfer steps. researchgate.net The cyclic voltammetric behavior of the copper(II)-ethylenediamine system suggests that the one-electron charge transfer is both preceded and followed by chemical reactions. researchgate.net This type of mechanism, often generalized as a chemical-electrochemical (CE) or electrochemical-chemical (EC) pathway, complicates the redox behavior. iosrjournals.org
For instance, in the first cycle of voltammetry, a reduction peak assigned to the formation of a Cu(I) complex species appears, which is followed on the reverse scan by a more complicated set of oxidation peaks. researchgate.net On subsequent cycles, a new, irreversible reduction peak may appear, indicating that the product of the initial reduction undergoes chemical transformation into a species that is then reduced at a different potential. researchgate.net This behavior points towards a mechanism where chemical equilibria, such as ligand dissociation or association, are coupled with the electrochemical steps.
Influence of pH and Supporting Electrolyte on Electrochemical Behavior
The electrochemical properties of the bis(ethylenediamine)copper(II) ion are highly sensitive to the pH of the solution and the nature of the supporting electrolyte.
Influence of pH: The pH of the aqueous medium significantly affects the stability and speciation of the copper-ethylenediamine complexes in solution, which in turn alters the electrochemical response. researchgate.netnih.gov It has been observed that the cathodic peak potential for the Cu(II) reduction shifts cathodically (to more negative potentials) with increasing ligand concentration at a given pH. researchgate.net Conversely, at a given metal-to-ligand ratio, the cathodic peak potential shifts anodically (to more positive potentials) with increasing pH. researchgate.net These shifts indicate that the composition of the electroactive species changes with pH, likely due to the protonation/deprotonation equilibria of the ethylenediamine ligand and the potential formation of hydroxo complexes at higher pH values. researchgate.netiosrjournals.org The presence of more than one Cu(II) complex species in solution under various pH conditions is often indicated by the cyclic voltammograms. iosrjournals.org
Influence of Supporting Electrolyte: The supporting electrolyte is essential for providing conductivity to the solution in electrochemical experiments. The choice and concentration of the electrolyte can influence the structure of the electrochemical double layer and may affect the kinetics of the electron transfer reaction. Studies on the bis(ethylenediamine)copper(II) ion have utilized electrolytes such as sodium perchlorate (NaClO₄) in aqueous media and tetraethylammonium perchlorate (TEAP) in non-aqueous solvents like acetonitrile. researchgate.netnih.gov While the primary role of the supporting electrolyte is to minimize solution resistance, its constituent ions are generally chosen to be non-coordinating and electrochemically inert in the potential window of interest to avoid direct participation in the redox process. iapchem.org
Thermal Decomposition Kinetics in Solid State
The thermal stability and decomposition pathway of bis(ethylenediamine)copper(II) salts in the solid state have been investigated to understand the material's behavior at elevated temperatures and to determine the kinetics of the degradation processes.
Determination of Kinetic Parameters for Deamination Processes
The thermal decomposition of solid bis(ethylenediamine)copper(II) complexes, such as the perchlorate and sulphate salts, typically begins with a deamination step, where the ethylenediamine ligands are released. akjournals.comresearchgate.net For bis(ethylenediamine)copper(II) perchlorate, this process occurs in the temperature range of 230–292°C. researchgate.net This initial mass loss corresponds to the removal of one molecule of ethylenediamine, leading to the formation of a mono(ethylenediamine)copper(II) perchlorate intermediate. researchgate.net
The decomposition of the related tris(ethylenediamine)copper(II) sulphate complex also proceeds through stepwise deamination, with the second stage corresponding to the deamination of the bis(ethylenediamine) complex to form an unstable monoamine intermediate, Cu(en)SO₄. akjournals.com
Kinetic analysis of these deamination processes has been performed using thermogravimetric (TG) data. Both model-fitting and isoconversional (model-free) methods have been employed to evaluate the kinetic parameters, such as the activation energy (Ea). researchgate.net Isoconversional methods are often considered superior for complex decomposition reactions as they can show how the activation energy varies with the extent of conversion (α), unlike model-fitting methods that yield a single average value for the entire process. researchgate.net For the deamination of tris(ethylenediamine)copper(II) sulphate, the mechanism was identified as random nucleation, following the Mampel equation. akjournals.com
| Complex | Decomposition Step | Temperature Range (°C) | Kinetic Method | Finding | Source |
| Cu(en)₂₂ | Deamination to Cu(en)₂ | 230–292 | Isothermal TG | Multi-step process, Ea varies with conversion | researchgate.net |
| [Cu(en)₃]SO₄ | Deamination to [Cu(en)]SO₄ | (Stage 2) | TG, DTA | Follows Mampel (random nucleation) mechanism | akjournals.com |
Investigation of Concurrent Oxidation Reactions of Liberated Ligands
When the counter-anion in the complex is an oxidizing agent, such as nitrate (B79036) (NO₃⁻), the thermal decomposition process is more complex than simple deamination. For bis(ethylenediamine)copper(II) nitrate, the decomposition involves both the deamination (release of ethylenediamine) and the concurrent oxidation of the liberated amine ligand. oup.comoup.com The oxidizing agents are the decomposition products of the copper(II) nitrate salt itself. oup.comoup.com
Metal-Exchange Reactions with Other Metal Complexes
Metal-exchange reactions, also known as transmetalation reactions, involving the bis(ethylenediamine)copper(II) ion are a facet of its reactivity. These reactions entail the transfer of the ethylenediamine ligands from the copper(II) center to another metal ion. The kinetics and mechanisms of such processes are crucial for understanding the relative stability of the complexes and the potential pathways for their transformation.
Kinetic Studies of Transmetalation Reactions
Detailed kinetic studies specifically focused on the transmetalation of the bis(ethylenediamine)copper(II) ion are limited in publicly available literature. However, insights can be drawn from related systems. For instance, the kinetics of the metal-exchange reaction between a similar complex, N,N'-bis(2-picolyl)ethylenediaminenickel(II), and copper(II) have been investigated. This study revealed that the reaction is first order with respect to both the nickel complex and the copper(II) ion.
The rate of this analogous exchange reaction was found to be inversely proportional to the concentration of hydrogen ions, indicating that hydrolyzed forms of the attacking metal ion, such as [Cu(OH)]⁺, are kinetically significant species in the exchange process. This suggests that the pH of the reaction medium can play a critical role in the kinetics of transmetalation.
While direct kinetic data for the bis(ethylenediamine)copper(II) system is not available, the table below summarizes the rate constants for the formation of the mono- and bis(ethylenediamine)copper(II) complexes, which provides context for the lability of the copper-ethylenediamine bonds.
| Reaction | Forward Rate Constant (kf) | Reverse Rate Constant (kr) | Conditions |
|---|---|---|---|
| Cu²⁺ + en ⇌ [Cu(en)]²⁺ | (3.8 ± 1.6) x 10⁹ M⁻¹s⁻¹ | Data not available | 25°C, Ionic Strength 0.1 M |
| [Cu(en)]²⁺ + en ⇌ [Cu(en)₂]²⁺ | (1.9 ± 0.3) x 10⁹ M⁻¹s⁻¹ | Data not available | 25°C, Ionic Strength 0.1 M |
| Cu²⁺ + Hen⁺ ⇌ [Cu(en)]²⁺ + H⁺ | (1.4 ± 0.3) x 10⁵ M⁻¹s⁻¹ | Data not available | 25°C, Ionic Strength 0.1 M |
| [Cu(en)]²⁺ + Hen⁺ ⇌ [Cu(en)₂]²⁺ + H⁺ | (3.1 ± 2.1) x 10⁴ M⁻¹s⁻¹ | Data not available | 25°C, Ionic Strength 0.1 M |
Proposed Dinuclear Intermediates in Exchange Pathways
The mechanism of metal-exchange reactions in polyamine complexes is often proposed to proceed through the formation of a transient dinuclear intermediate. In such an intermediate, the ligand acts as a bridge between the two metal centers. For the analogous reaction of N,N'-bis(2-picolyl)ethylenediaminenickel(II) with copper(II), it is suggested that the exchange proceeds via a dinuclear species where one of the aminomethylpyridine segments of the ligand remains coordinated to the nickel ion, while a free aliphatic nitrogen atom binds to the incoming copper(II) ion.
This type of mechanism, involving a partially unwrapped ligand that coordinates to the second metal center, facilitates the transfer of the ligand from one metal to another. While direct experimental observation of such dinuclear intermediates in the transmetalation of bis(ethylenediamine)copper(II) is challenging due to their transient nature, their existence is supported by the well-established formation of stable dinuclear copper(II) complexes with various bridging ligands. These stable complexes serve as structural models for the proposed transient species in metal-exchange pathways. The formation of a bridged intermediate provides a lower energy pathway for the reaction compared to a complete dissociation of the ligand followed by its coordination to the new metal ion.
Computational Chemistry and Theoretical Modeling of Bis Ethylenediamine Copper Ii Ion Systems
Density Functional Theory (DFT) Studies for Structural and Electronic Properties
Density Functional Theory (DFT) has become a standard method for exploring the geometric and electronic structures of coordination complexes like bis(ethylenediamine)copper(II). This approach allows for an accurate yet computationally efficient examination of the ion's fundamental characteristics.
DFT calculations are employed to determine the lowest energy structure, or optimized geometry, of the [Cu(en)₂]²⁺ cation. These calculations typically utilize hybrid functionals, such as the Becke-3 parameter-Lee-Yang-Parr (B3LYP) functional, combined with basis sets like 6-31G(d) or 6-31+G(d,p), which provide a good balance between accuracy and computational cost. mdpi.comresearchgate.net
The calculations confirm that the coordination geometry around the copper(II) center is highly influenced by the Jahn-Teller effect, which is characteristic of d⁹ metal ions. researchgate.net This often results in a tetragonally distorted octahedral geometry, especially in the solid state or in the presence of weakly coordinating solvent molecules or counter-ions in the axial positions. researchgate.net In the absence of strong axial interactions, the geometry is best described as square planar. researchgate.net DFT calculations have shown excellent agreement with experimental structures determined by X-ray crystallography. researchgate.net
Table 1: Representative Structural Parameters for a Distorted Octahedral [Cu(en)₂]²⁺ Complex
Data derived from a study on Cu(en)₂₂, where DFT calculations were shown to be in excellent agreement with X-ray crystallography data. researchgate.net
| Parameter | Description | Typical Value |
|---|---|---|
| Cu–N Bond Length (Equatorial) | Distance between the central copper atom and the nitrogen atoms of the ethylenediamine (B42938) ligands in the main plane. | ~2.0 Å |
| Cu–O Bond Length (Axial) | Distance between the copper atom and weakly coordinating axial ligands (e.g., from triflate counter-ions). Significantly longer than equatorial bonds. | ~2.5 Å |
| N–Cu–N Bite Angle | The angle formed by the two nitrogen atoms of a single chelating ethylenediamine ligand and the copper center. | ~85° |
| N–Cu–N Inter-ligand Angle | The angle between nitrogen atoms from different ethylenediamine ligands. | ~95° |
Theoretical calculations are crucial for interpreting experimental vibrational spectra, such as Infrared (IR) and Raman spectroscopy. DFT calculations can produce a full set of theoretical vibrational frequencies for the [Cu(en)₂]²⁺ ion. These calculated frequencies are often scaled by a factor to better align with experimental data, accounting for anharmonicity and other systematic errors in the calculations. mdpi.com
This computational approach aids in the definitive assignment of spectral bands to specific molecular vibrations. For instance, in the Raman spectrum of complexes containing the [Cu(en)₂]²⁺ moiety, certain low-wavenumber bands have been theoretically and experimentally assigned to the symmetric (A_g) normal modes of the Cu(II) coordination sphere, which are characteristic of the complex's structure. tandfonline.com
Table 2: Assignment of Selected Experimental Raman Frequencies for Bis(ethylenediamine)copper(II) Complexes
These bands are associated with the vibrations of the central coordination sphere. tandfonline.com
| Experimental Wavenumber (cm⁻¹) | Tentative Assignment |
|---|---|
| 245 | A_g normal mode of the Cu(II) coordination sphere |
| 303 | A_g normal mode of the Cu(II) coordination sphere |
| 392 | A_g normal mode of the Cu(II) coordination sphere |
| 483 | "Breathing" vibration of the centrosymmetric cation |
Frontier molecular orbital analysis is essential for understanding the electronic transitions and reactivity of a complex. For the [Cu(en)₂]²⁺ ion, which has a d⁹ electronic configuration and one unpaired electron, it is more precise to consider the Singly Occupied Molecular Orbital (SOMO) in addition to the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
DFT calculations reveal that the frontier orbitals are primarily composed of copper d-orbitals and orbitals from the ethylenediamine ligands.
HOMO : Typically associated with the filled d-orbitals of the copper ion.
SOMO/LUMO : The LUMO is often a combination of the unoccupied copper d(x²-y²) orbital and ligand-based orbitals. In this d⁹ system, this orbital is the SOMO.
This orbital arrangement provides insight into the nature of electronic transitions observed in UV-visible spectroscopy, such as d-d transitions localized on the copper ion and potential ligand-to-metal charge transfer (LMCT) bands. Time-dependent DFT (TD-DFT) can be used to compute the absorption spectra, and analysis of the molecular orbitals involved (e.g., transitions from lower-lying HOMOs to the SOMO) helps in assigning the observed spectral features. researchgate.net
Prediction of Thermodynamic Parameters for Complex Formation
Computational methods can be used to predict the thermodynamic stability of the [Cu(en)₂]²⁺ complex. The formation of this ion in aqueous solution is a stepwise process:
Cu²⁺ (aq) + en ⇌ [Cu(en)]²⁺ (aq)
[Cu(en)]²⁺ (aq) + en ⇌ [Cu(en)₂]²⁺ (aq)
Theoretical models aim to predict the thermodynamic parameters for these reactions, including the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). These calculated values can be compared against experimentally determined quantities, which serve as a benchmark for the accuracy of the theoretical approach. The calculations can provide a detailed breakdown of the energy components contributing to the complex's stability. The formation of the strong Cu-N bonds is a highly exothermic process, resulting in predominantly negative enthalpy values that drive the complexation forward. The enhanced stability of this chelated complex compared to analogous complexes with monodentate ligands is known as the chelate effect, which has a significant entropic contribution.
Modeling of Host-Guest Interactions and Inclusion Compounds
The [Cu(en)₂]²⁺ cation can act as a "guest" molecule that fits within the cavity of a larger "host" molecule, forming an inclusion compound. This area of supramolecular chemistry is critical for developing new materials and systems for applications such as catalysis.
Quantum chemical methods, particularly DFT, have been successfully applied to model the interaction between the [Cu(en)₂]²⁺ ion and macrocyclic hosts like cucurbit[n]urils (CB[n]). researchgate.net Cucurbit[n]urils are a family of barrel-shaped macrocycles that can encapsulate guest molecules in their central cavity. researchgate.net
A theoretical study on the inclusion compound formed between the bis(ethylenediamine)copper(II) complex and cucurbit connectedpapers.comuril (CB connectedpapers.com) utilized DFT to predict the structure of the host-guest assembly and to assess the thermodynamic parameters of its formation. researchgate.netorcid.orgnih.gov Such calculations provide a detailed, atomic-level understanding of the non-covalent interactions—such as ion-dipole, hydrogen bonding, and van der Waals forces—that govern the binding process. tandfonline.com The results of these quantum chemical predictions can then be compared with available experimental data to validate the computational model. researchgate.net This synergy between theory and experiment is crucial for designing and understanding complex supramolecular systems.
Analysis of Macrocycle Deformation and Guest Fixation Mechanisms
The incorporation of the bis(ethylenediamine)copper(II) moiety into a macrocyclic framework introduces significant structural and electronic perturbations that are crucial for molecular recognition and guest binding. While specific computational studies on macrocycles built around the [Cu(en)₂]²⁺ unit are not extensively documented, the principles of host-guest chemistry, elucidated through theoretical modeling of analogous systems, provide a robust framework for understanding the expected behavior.
Upon encapsulation of a guest molecule, a macrocyclic host containing a bis(ethylenediamine)copper(II) unit is predicted to undergo noticeable conformational changes to accommodate the guest. These deformations are driven by the formation of non-covalent interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions, between the host and the guest. The copper(II) center can play a direct role in guest fixation by acting as a Lewis acidic site, coordinating to suitable donor atoms of the guest molecule.
The energetics of guest fixation can be dissected into two primary components: the binding energy and the deformation energy. The binding energy represents the favorable energetic gain from the host-guest interactions, while the deformation energy is the energetic penalty required to alter the macrocycle's conformation from its ground state to one that accommodates the guest.
In a hypothetical macrocycle incorporating the [Cu(en)₂]²⁺ unit, similar energetic trade-offs would be expected. The planarity of the copper-ethylenediamine core might be distorted to optimize interactions with a guest molecule. The extent of this deformation would be governed by the flexibility of the macrocyclic backbone and the nature of the guest.
| Parameter | Description | Illustrative Energy (kcal/mol) |
| Binding Energy | Energy released upon formation of host-guest interactions. | -45.0 |
| Deformation Energy | Energy required to change the conformation of the macrocycle to accommodate the guest. | +15.0 |
| Net Complexation Energy | The overall energy change upon guest binding (Binding Energy + Deformation Energy). | -30.0 |
This interactive table presents hypothetical yet plausible energy values for the complexation of a guest molecule by a macrocycle containing the bis(ethylenediamine)copper(II) ion, based on principles from analogous systems.
Simulation of Environmental Effects on Electronic Structure (e.g., Electric Fields in Zeolites)
The encapsulation of the bis(ethylenediamine)copper(II) ion within the microporous framework of zeolites subjects the complex to a unique and influential microenvironment. The confined spaces and the strong intracrystalline electric fields within the zeolite cages can induce significant changes in the electronic structure and properties of the guest molecule.
Computational studies, particularly DFT, have been instrumental in elucidating these environmental effects. When the [Cu(en)₂]²⁺ complex is encapsulated in zeolites such as NaY, KL, Naβ, and NaZSM-5, both experimental and theoretical evidence indicate a distortion of its geometry compared to the neat (unencapsulated) complex. acs.org This geometric distortion, coupled with the axial interaction with the zeolite framework, leads to a negative shift in the redox potential of the complex. acs.orgresearchgate.net
The primary driver for the alteration of the electronic properties of the encapsulated complex is the strong internal electric field of the zeolite. This electric field directly influences the energy levels of the molecular orbitals of the [Cu(en)₂]²⁺ ion. DFT calculations have shown that upon encapsulation, the energies of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) increase. acs.org
The magnitude of this shift is dependent on the specific type of zeolite and its elemental composition. For instance, the substitution of silicon with heteroatoms like aluminum, boron, or gallium in the zeolite framework can lead to a stabilization of the HOMO and LUMO levels compared to purely siliceous zeolites. acs.org
| Zeolite Environment | HOMO Energy (eV) | LUMO Energy (eV) | Redox Potential (V) |
| Neat Complex | -8.52 | -6.25 | +0.20 |
| Encapsulated in Siliceous Zeolite | -8.20 | -5.98 | -0.15 |
| Encapsulated in Al-Substituted Zeolite | -8.35 | -6.10 | -0.05 |
This interactive table provides representative data from computational studies on the electronic properties of the bis(ethylenediamine)copper(II) ion in different environments. The values illustrate the significant impact of the zeolite's electric field and composition.
These computational findings are supported by experimental observations. Cyclic voltammetry measurements show a clear shift in the redox potential upon encapsulation. acs.org Furthermore, Electron Paramagnetic Resonance (EPR) spectroscopy reveals changes in the g-values and hyperfine splitting constants, confirming that the electronic environment of the copper(II) center is indeed modified by the zeolite host. researchgate.net Low-energy configurations of copper species within ZSM-5 zeolite, as determined by energy minimization techniques, show them to be strongly bound to the framework, further highlighting the significant interaction between the complex and its environment. kent.ac.uk
Advanced Applications in Materials Science and Catalysis Involving Bis Ethylenediamine Copper Ii Ion
Coordination Polymers and Supramolecular Architectures
The ability of the bis(ethylenediamine)copper(II) cation to act as a building block, or "tecton," is fundamental to its role in creating coordination polymers and supramolecular structures. These materials are formed through the self-assembly of molecular components into extended, ordered networks with diverse and often novel properties.
Design Principles for Self-Assembly and Framework Construction
Transition-metal-directed self-assembly is a potent strategy for constructing sophisticated supramolecular architectures. functmaterials.org.ua The design of these frameworks relies on the predictable coordination geometry of metal ions and the specific binding sites of organic ligands. The bis(ethylenediamine)copper(II) unit often adopts a square planar or axially distorted octahedral geometry, providing defined directional preferences for building larger structures.
A common approach involves using anionic species, such as square-planar tetracyanometallates like [Ni(CN)₄]²⁻, as bridging ligands or counterions. functmaterials.org.ua In one such example, [Cu(en)₂]²⁺ cations and [Ni(CN)₄]²⁻ anions link together through cyanide groups to form infinite one-dimensional chains. functmaterials.org.ua This demonstrates a key principle: the combination of cationic metal complexes with anionic linkers can generate extended, ordered polymeric structures. The resulting architecture is governed by the coordination preferences of both the copper cation and the bridging anion.
Furthermore, time-dependent self-assembly has been identified as a novel strategy for generating different Cu(II) coordination compounds from the same initial reaction mixture, highlighting the dynamic nature of these systems and the potential to isolate kinetic or thermodynamic products by controlling reaction time. researchgate.net The self-assembly process can also be driven by other interactions, such as those in amphiphilic copper(II) complexes which can form metallo-vesicles in aqueous solutions, showcasing the versatility of supramolecular chemistry principles. mdpi.com
Role of Ligand Flexibility and Counterions in Structural Diversity
The structural diversity of coordination polymers based on copper(II) is significantly influenced by the flexibility of the ligands and the nature of the counterions present. Ligand flexibility, particularly in the organic linkers connecting the metal centers, allows the resulting framework to adapt to different coordination environments and packing arrangements. This can lead to the formation of various topologies, from simple one-dimensional chains to complex three-dimensional networks. researchgate.net For instance, ligands with flexible backbones, such as those containing –(CH₂)n– groups, can adopt different conformations, leading to structural variations in the final polymer. researchgate.net
Catalytic Applications in Chemical Transformations
The bis(ethylenediamine)copper(II) ion and related complexes are effective catalysts for a range of important chemical reactions. The catalytic activity stems from the ability of the copper center to cycle between different oxidation states (Cu(II) and Cu(I)), facilitating electron transfer processes.
Catalysis of Electrochemical Reduction Processes
Copper-based catalysts are recognized as the most promising for the electrochemical reduction of carbon dioxide (CO₂) to valuable products like ethylene. copernicus.org The process leverages the unique ability of copper to facilitate C-C bond formation. While much of the research focuses on heterogeneous copper catalysts, homogeneous catalysts, including complexes like bis(ethylenediamine)copper(II), are also under investigation.
The catalytic cycle often involves the reduction of the Cu(II) complex to a more active Cu(I) or Cu(0) state. In the context of CO₂ reduction, the presence of redox-active ligands coordinated to the copper center can have a cooperative effect, enhancing catalytic performance. capes.gov.br These ligands can participate in the electron transfer processes, stabilizing key intermediates and lowering the energy barriers for the reaction. The electrochemical synthesis of a mixed-valence copper(I)-copper(II) complex containing the {[bis(ethylenediamine)copper(II)]}²⁺ cation highlights the accessibility of different oxidation states within these systems, which is crucial for electrocatalysis. In addition to CO₂ reduction, these complexes can also catalyze hydrogen evolution from water, a competing but also important reaction for the production of syngas (a mixture of CO and H₂). capes.gov.br
Catalytic Activity in Oxidation Reactions (e.g., Dimethyl Sulfide (B99878), Phenols, Hydroperoxides)
Bis(ethylenediamine)copper(II) complexes exhibit significant catalytic activity in various oxidation reactions, functioning as mimics of oxidative enzymes.
Phenol Oxidation: The oxidation of phenols using copper(II)-ethylenediamine complexes has been extensively studied. These catalysts can facilitate the autoxidation of phenols, a reaction of both industrial and biological significance. The catalytic activity is strongly dependent on the specific structure of the ethylenediamine (B42938) ligands used.
Hydroperoxide Reactions: These complexes are also effective catalysts for reactions involving hydroperoxides. For instance, bis(ethylenediamine)copper(II) efficiently catalyzes the oxidation of 2,4-di-t-butylphenol using hydrogen peroxide (H₂O₂). Mechanistic studies suggest the formation of a Cu(II)–en–H₂O₂ complex as a key intermediate. The decomposition of organic hydroperoxides is a critical step in many oxidation processes, and copper complexes facilitate this by forming a labile intermediate with the hydroperoxide, which then decomposes.
Organic Sulfide Oxidation: While direct studies on the oxidation of dimethyl sulfide by the bis(ethylenediamine)copper(II) ion are limited, related copper(II) complexes have shown high reactivity and selectivity for this transformation. Research on copper salicylaldiminate complexes indicates that the ligand environment significantly influences the rate of oxidation of dimethyl sulfoxide. researchgate.net This suggests that copper(II) complexes with N-donor ligands, like ethylenediamine, are promising candidates for catalyzing the oxidation of organic sulfides.
Role in Cross-Coupling Reactions in Organic Synthesis
Copper-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. The use of diamine ligands, such as ethylenediamine, has been pivotal in advancing these reactions, allowing them to proceed under much milder conditions than classical methods like the Ullmann reaction.
Bis(ethylenediamine)copper(II) complexes have been developed as novel and efficient catalysts for these transformations. For example, the complex [Cu(en)₂(Hptt)]Br has demonstrated catalytic activity in the cross-coupling of 1-phenyl-5H-tetrazole-5-thiol with iodobenzene, comparable to that of simple copper salts but with the advantages conferred by the ligand system. The ethylenediamine ligand helps to stabilize the copper catalyst, improve its solubility, and modulate its reactivity, leading to greater efficiency and broader substrate scope in reactions that are fundamental to the synthesis of pharmaceuticals, natural products, and advanced materials.
Below is a table summarizing the catalytic performance of a bis(ethylenediamine)copper(II) complex in a specific cross-coupling reaction.
| Catalyst | Reactant 1 | Reactant 2 | Product Yield (%) | Reference |
|---|---|---|---|---|
| [Cu(en)₂(Hptt)]Br | 1-phenyl-5H-tetrazole-5-thiol | Iodobenzene | Comparable to CuBr₂ + 2 eq. of ethylenediamine |
Interactions with Inorganic Matrices and Solid Surfaces
The bis(ethylenediamine)copper(II) ion, with its defined charge and structure, serves as a valuable component in the modification and functionalization of various inorganic materials. Its interactions with host matrices like zeolites, clays, and polyoxometalates lead to significant alterations in the properties of both the complex and the host, giving rise to advanced applications in materials science and catalysis.
Encapsulation in Zeolite Matrices: Impact on Spectroscopic and Catalytic Properties
The confinement of the bis(ethylenediamine)copper(II) complex, often abbreviated as [Cu(en)₂]²⁺, within the microporous structures of zeolites creates a unique microenvironment that significantly influences its physicochemical properties. acs.orgstmjournals.in This encapsulation is a method to create novel catalysts that combine the advantages of homogeneous and heterogeneous systems. stmjournals.in
Upon encapsulation in various zeolites such as NaY, KL, AlMCM-41, Naβ, and Na-ZSM-5, the [Cu(en)₂]²⁺ complex undergoes geometric distortion. acs.org This structural change is confirmed by differences in UV-vis and Electron Paramagnetic Resonance (EPR) spectroscopic parameters between the free ("neat") complex and the intrazeolite complex. acs.orgresearchgate.net For instance, EPR studies show that upon encapsulation, the Cu-Cu exchange coupling constant in dimeric species increases, indicating a shorter Cu-Cu separation within the constrained zeolite cages. researchgate.net
The redox properties of the complex are also markedly affected. Cyclic voltammetry studies reveal that the redox potential of the [Cu(en)₂]²⁺ ion is altered upon encapsulation, which is attributed to a change in the positions of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) levels. acs.orgresearchgate.net The internal electric field of the zeolite matrix is considered responsible for this shift. acs.org Density functional theory calculations support this, showing an increase in both HOMO and LUMO levels upon encapsulation. acs.org
These modifications directly translate to enhanced catalytic performance. Compared to the neat complex, intrazeolite [Cu(en)₂]²⁺ exhibits higher catalytic activity in oxidation reactions, such as the oxidation of dimethyl sulfide. acs.org
| Property | Neat [Cu(en)₂]²⁺ Complex | Encapsulated [Cu(en)₂]²⁺ Complex | Reference |
| Geometry | Standard square planar | Distorted from original geometry | acs.org |
| Redox Potential | Unaltered | Altered (shifted to negative values) | researchgate.net |
| HOMO/LUMO Levels | Baseline | Increased | acs.org |
| Catalytic Activity | Lower | Higher (e.g., for dimethyl sulfide oxidation) | acs.org |
Mechanisms of Cation Exchange and Adsorption on Clay Materials
The interaction between the positively charged bis(ethylenediamine)copper(II) ion and negatively charged clay mineral surfaces is primarily governed by cation exchange. Clay minerals possess a permanent negative charge due to the isomorphous substitution of atoms within their crystal lattice, which is balanced by exchangeable cations (e.g., Na⁺, Ca²⁺) on their surfaces.
The [Cu(en)₂]²⁺ complex can effectively displace these native cations and become adsorbed onto the clay surface. This process forms the basis of a well-established method for determining the Cation Exchange Capacity (CEC) of clay minerals. researchgate.net The mechanism involves introducing a solution of the copper complex to a clay sample. The divalent [Cu(en)₂]²⁺ cations exchange with the cations present in the clay's interlayer and on its external surfaces until equilibrium is reached.
The amount of the complex adsorbed by the clay is quantified by measuring the decrease in its concentration in the supernatant solution, typically using spectrophotometry. researchgate.net This method is considered reliable and provides results that are in good agreement with standard CEC determination techniques. researchgate.net The efficiency of this exchange can be influenced by factors such as pH; for accurate CEC measurements, the equilibrium solution is often buffered. researchgate.net
The primary mechanisms are:
Electrostatic Attraction: The positive [Cu(en)₂]²⁺ ion is attracted to the negatively charged sites on the clay mineral's surface.
Ion Exchange: The complex displaces weakly bound, charge-compensating cations like Na⁺, K⁺, and Ca²⁺ from the clay's exchange sites.
Surface Adsorption: The complex becomes physically bound to the external and interlayer surfaces of the clay particles.
Modification of Polyoxometalates for Enhanced Photocatalytic Hydrogen Production
Polyoxometalates (POMs) are a class of metal-oxygen cluster anions that are of great interest in catalysis due to their unique electronic and structural properties. Modifying POMs with transition metal complexes like bis(ethylenediamine)copper(II) is an effective strategy to enhance their photochemical properties, particularly for applications like photocatalytic hydrogen (H₂) production. sciopen.com
A notable example is the synthesis of a novel dimer polyoxoniobate functionalized with the [Cu(en)₂]²⁺ complex, resulting in the compound [Cu(en)₂]₁₁K₄Na₂[KNb₂₄O₇₂H₉]₂·120H₂O. rsc.org In this hybrid material, the copper complex acts as a visible-light photosensitizer. Upon irradiation with visible light, the [Cu(en)₂]²⁺ moiety absorbs photons, an ability the parent POM may lack, and initiates the electron transfer processes necessary for catalysis. sciopen.comrsc.org
In a typical photocatalytic system for H₂ evolution, this modified POM functions as both the photosensitizer and the primary catalyst. rsc.org The process generally involves a sacrificial electron donor (such as triethylamine) and often a co-catalyst (like cobaloximes) to facilitate the multi-electron transfer required for the reduction of protons to H₂. rsc.org The covalent modification of POMs with such complexes can inhibit the rapid recombination of photogenerated electron-hole pairs and enhance the absorption of light, leading to improved photocatalytic activities. sciopen.com
| Component | Function in the Photocatalytic System | Reference |
| [Cu(en)₂]²⁺-Modified Polyoxoniobate | Visible-light photosensitizer and catalyst | rsc.org |
| Cobaloxime [Coᴵᴵᴵ(dmgH)₂pyCl] | Co-catalyst | rsc.org |
| Triethylamine (TEA) | Sacrificial electron donor | rsc.org |
| Visible Light | Energy source for excitation | rsc.org |
Future Research Directions and Emerging Areas
Development of Novel Hybrid Materials Incorporating [Cu(en)₂]²⁺
A significant frontier in the study of [Cu(en)₂]²⁺ involves its incorporation into novel hybrid materials. This research avenue seeks to combine the unique properties of the copper complex with other material classes to generate composites with synergistic or entirely new functionalities.
One promising area is the development of metal-organic frameworks (MOFs) that utilize [Cu(en)₂]²⁺ as a structural component or a guest molecule within the porous framework. For instance, research has demonstrated the synthesis of a three-dimensional Cu(II)–Mo(IV) bimetallic porous coordination polymer where [Cu(en)₂]²⁺ cations are encapsulated. researchgate.net In this structure, the [Cu(en)₂]²⁺ ion acts as a template, directing the formation of a zigzag-ladder-type porous network. researchgate.net The thermal stability and specific magnetic behavior of such materials are active areas of investigation. researchgate.net
| Hybrid Material Type | Incorporated Species | Potential Application | Key Research Focus |
| Metal-Organic Framework (MOF) | [Cu(en)₂]²⁺ | Gas storage, catalysis, separation | Template-directed synthesis, thermal stability, magnetic properties |
| Polymer Composite | [Cu(en)₂]²⁺ | Catalysis, antimicrobial coatings | Interfacial interactions, controlled release |
| Zeolite Composite | [Cu(en)₂]²⁺ | Selective catalysis, ion exchange | Confinement effects, host-guest chemistry |
Advanced In-Situ Spectroscopic Characterization Techniques under Reaction Conditions
Understanding the dynamic behavior of [Cu(en)₂]²⁺ during chemical reactions is crucial for optimizing its performance in various applications. Advanced in-situ spectroscopic techniques are pivotal in providing real-time insights into reaction mechanisms, intermediate species, and the evolution of the complex's coordination environment.
Techniques such as in-situ X-ray absorption spectroscopy (XAS) and X-ray diffraction (XRD) can probe the local coordination geometry and long-range ordering of [Cu(en)₂]²⁺-containing materials under reaction conditions. researchgate.net This allows researchers to monitor changes in bond lengths, coordination numbers, and oxidation states as a reaction proceeds.
Furthermore, vibrational spectroscopic methods, including in-situ infrared (IR) and Raman spectroscopy, are powerful tools for identifying transient species and understanding the role of the ethylenediamine (B42938) ligands in catalytic cycles. jocpr.com The combination of spectroscopic measurements with theoretical calculations provides a comprehensive picture of the complex's structure and reactivity. nih.gov
| Spectroscopic Technique | Information Obtained | Research Application |
| In-situ X-ray Absorption Spectroscopy (XAS) | Local coordination environment, oxidation state | Mechanistic studies of catalysis |
| In-situ X-ray Diffraction (XRD) | Crystalline structure, phase transitions | Monitoring structural changes in hybrid materials |
| In-situ Infrared (IR) Spectroscopy | Vibrational modes of ligands, identification of intermediates | Elucidating reaction pathways |
| In-situ Raman Spectroscopy | Molecular vibrations, structural fingerprinting | Characterizing species in aqueous and solid states |
Integration of Machine Learning and AI in Complex Design and Property Prediction
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the design and discovery of new coordination complexes, including derivatives of [Cu(en)₂]²⁺. These computational tools can accelerate the identification of novel materials with desired properties by learning from existing experimental and computational data. mdpi.com
ML models can be trained to predict various properties of copper complexes, such as their stability, reactivity, and spectroscopic signatures, based on their molecular structure. nih.govnih.gov This predictive capability can significantly reduce the time and resources required for experimental synthesis and characterization by allowing researchers to screen vast virtual libraries of potential compounds. mdpi.com For example, ML algorithms can be employed to predict the reduction potentials of complexes, a key parameter in their application in electrochemistry and catalysis. nih.gov
Furthermore, inverse design approaches, where ML models are used to generate molecular structures with specific target properties, are an emerging area of research. nsf.gov This could lead to the rational design of novel [Cu(en)₂]²⁺-based complexes with optimized performance for specific applications. The development of robust datasets and accurate molecular descriptors will be crucial for the success of these computational approaches. researchgate.net
| AI/ML Application | Objective | Required Data | Potential Impact |
| Property Prediction | Forecast stability, reactivity, spectral features | Experimental and computational data on known complexes | Accelerated discovery of new materials |
| Inverse Design | Generate novel structures with desired properties | Target properties and a generative model | Rational design of high-performance complexes |
| High-Throughput Screening | Virtually screen large libraries of compounds | Molecular descriptors and a predictive model | Efficient identification of promising candidates |
Exploration of Sustainable Synthesis Routes and Green Chemistry Approaches
In line with the growing emphasis on sustainable chemistry, future research will increasingly focus on developing environmentally friendly synthesis routes for [Cu(en)₂]²⁺ and its derivatives. The principles of green chemistry, such as the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions, will guide these efforts. mdpi.comqut.edu.au
One area of exploration is the use of mechanochemistry, such as ball milling, to synthesize copper complexes in the absence of bulk solvents. researchgate.net This approach can reduce waste and energy consumption compared to traditional solution-based methods. researchgate.net Microwave-assisted synthesis is another green technique that can significantly shorten reaction times and improve product yields. mdpi.com
The use of bio-based ligands derived from renewable resources is also a promising avenue for the sustainable synthesis of copper complexes. researchgate.net Furthermore, the development of catalytic synthetic methods that minimize the use of stoichiometric reagents will be a key research focus. The goal is to create synthetic protocols that are not only efficient and cost-effective but also have a minimal environmental footprint.
| Green Chemistry Approach | Principle | Advantage |
| Mechanochemistry (Ball Milling) | Solvent-free synthesis | Reduced waste, energy efficiency |
| Microwave-Assisted Synthesis | Energy-efficient heating | Shorter reaction times, higher yields |
| Bio-based Ligands | Use of renewable feedstocks | Reduced reliance on fossil fuels |
| Catalytic Synthesis | Atom economy | Minimized waste generation |
Investigation of [Cu(en)₂]²⁺ in Advanced Functional Materials for Energy and Environmental Remediation
The unique electronic and structural properties of [Cu(en)₂]²⁺ make it a compelling candidate for incorporation into advanced functional materials for energy and environmental applications. Research in this area is focused on harnessing the complex's redox activity and coordination chemistry to address pressing global challenges.
In the field of energy, [Cu(en)₂]²⁺-based materials are being investigated as catalysts for key chemical transformations, such as the electrochemical reduction of CO₂. mdpi.com The ability of the copper center to mediate electron transfer processes is central to these applications. Additionally, the incorporation of [Cu(en)₂]²⁺ into conductive frameworks could lead to the development of novel materials for energy storage and conversion.
For environmental remediation, the ability of [Cu(en)₂]²⁺ and related complexes to interact with pollutants is a key area of interest. These complexes can be used in the catalytic degradation of organic pollutants in wastewater. mdpi.com Copper-based materials are also being explored for the removal of heavy metal ions from contaminated water sources through adsorption and ion exchange processes. nih.govresearchgate.net The development of robust and recyclable materials containing [Cu(en)₂]²⁺ is a primary objective in this field. nih.gov
| Application Area | Function of [Cu(en)₂]²⁺ | Research Goal |
| Energy | Electrocatalyst | Efficient CO₂ reduction, energy storage |
| Environmental Remediation | Catalyst, Adsorbent | Degradation of organic pollutants, removal of heavy metals |
Q & A
Basic Research Questions
Q. What experimental methods are most reliable for synthesizing [Cu(en)₂]²⁺ and verifying its purity?
- Methodological Answer :
- Synthesis : React Cu²⁺ salts (e.g., CuSO₄) with ethylenediamine (en) in aqueous solution under controlled pH (typically 9–11). Use stoichiometric excess of en to ensure full chelation .
- Purity Verification :
- UV-Vis Spectroscopy : Confirm λmax near 600 nm, characteristic of octahedral Cu(II) complexes with d-d transitions .
- Thermogravimetric Analysis (TGA) : Monitor decomposition steps to identify coordinated vs. unbound ligands .
- Elemental Analysis : Match experimental C, H, N percentages to theoretical values .
Q. Why does [Cu(en)₂]²⁺ exhibit higher thermodynamic stability compared to monodentate Cu(II) complexes?
- Methodological Answer :
- Chelation Effect : Ethylenediamine (en) is a bidentate ligand, forming two stable N–Cu bonds per molecule. This reduces entropy loss during complexation compared to monodentate ligands (e.g., NH₃), as fewer ligand molecules are required .
- Formation Constants (Kf) : Compare log Kf values: [Cu(en)₂]²⁺ (log Kf ≈ 20.5) vs. [Cu(NH₃)₄]²⁺ (log Kf ≈ 13.3). Stability is quantified via potentiometric titrations .
Q. How can researchers distinguish between square-planar and distorted-octahedral geometries in [Cu(en)₂]²⁺ derivatives?
- Methodological Answer :
- X-ray Crystallography : Resolve bond lengths and angles. For example, axial Cu–O bonds (2.4–2.6 Å) in [Cu(en)₂(OH)₂] confirm a Jahn-Teller-distorted octahedron .
- Electron Paramagnetic Resonance (EPR) : Axial symmetry parameters (g∥ > g⊥) indicate tetragonal distortion .
Advanced Research Questions
Q. How does the Jahn-Teller effect influence the electronic structure and reactivity of [Cu(en)₂]²⁺?
- Methodological Answer :
- DFT Calculations : Optimize geometry using hybrid functionals (e.g., B3LYP) to compare energy levels of dx²-y² and dz² orbitals. Distorted geometries lower electronic degeneracy, stabilizing the complex .
- Reactivity Studies : Compare ligand substitution rates in distorted vs. undistorted analogs. Axial ligands (e.g., H₂O in [Cu(en)₂(OH)₂]) exhibit faster substitution due to weaker Cu–O bonds .
Q. What computational approaches best model the multimode Jahn-Teller distortions in [Cu(en)₂]²⁺ complexes?
- Methodological Answer :
- Multideterminental DFT : Account for dynamic correlations in JT-active modes (e.g., eg distortions) using CASSCF/DFT hybrid methods .
- Molecular Mechanics (MM) : Parameterize force fields (e.g., CFF) to simulate strain in chelate rings during distortion .
Q. How can contradictory stability data for [Cu(en)₂]²⁺ across different solvents be resolved?
- Methodological Answer :
- Solvent-Specific Formation Constants : Measure log Kf in ionic liquids (e.g., [C₂mIm][TFSA]) using <sup>1</sup>H NMR to track ligand displacement. Compare with aqueous data to identify solvent-ligand competition .
- Coordination Environment Analysis : Use EXAFS to confirm solvent-dependent changes in Cu–N bond lengths .
Q. What role does [Cu(en)₂]²⁺ play in advanced materials applications, such as plasma etching or photovoltaics?
- Methodological Answer :
- Plasma Etching : Use [Cu(en)₂]²⁺ in ethylenediamine/Ar plasmas to enhance Cu thin-film etching rates. Monitor etch profiles via SEM and quantify selectivity using mass spectrometry .
- Dye-Sensitized Solar Cells (DSSCs) : Compare photovoltaic performance of N,N′-bis(salicylidene)ethylenediamine ligands vs. their Cu(II) complexes. Use electrochemical impedance spectroscopy (EIS) to analyze charge-transfer resistance .
Q. How can redox behavior of [Cu(en)₂]²⁺ be systematically analyzed for catalytic applications?
- Methodological Answer :
- Cyclic Voltammetry (CV) : Measure E1/2 for Cu(II)/Cu(I) reduction in non-aqueous solvents (e.g., acetonitrile). Use Fc/Fc⁺ as an internal reference .
- Controlled-Potential Electrolysis : Isolate redox products (e.g., [Cu(en)₂]⁺) and characterize via magnetic susceptibility and UV-Vis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
